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  • Product: 2-(Allylamino)benzoic acid
  • CAS: 168180-19-6

Core Science & Biosynthesis

Foundational

2-(Allylamino)benzoic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Oncology

Executive Summary 2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a highly versatile synthetic intermediate in organic and medicinal chemistry. Characterized by its bifunctional nature—pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a highly versatile synthetic intermediate in organic and medicinal chemistry. Characterized by its bifunctional nature—possessing both a reactive secondary amine and a carboxylic acid group—it serves as a critical building block for complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of its physical properties, self-validating synthesis protocols, and its pivotal role in the development of quinazoline-based dual EGFR/HER2 inhibitors for non-small cell lung cancer (NSCLC) therapies[1][2].

Chemical Identity and Physical Properties

Understanding the physicochemical profile of 2-(allylamino)benzoic acid is essential for optimizing reaction conditions, predicting solubility, and managing downstream purification. The presence of the allyl group increases the lipophilicity of the anthranilic acid core, which is reflected in its partition coefficient (LogP).

Quantitative Data Summary

The following table consolidates the structural and physical properties of the compound[][4][5]:

PropertyValue
IUPAC Name 2-(Allylamino)benzoic acid
Common Name N-Allylanthranilic acid
CAS Registry Number 57397-97-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Density (Predicted) 1.185 ± 0.1 g/cm³
Boiling Point (Predicted) 344.1 °C at 760 mmHg
Flash Point 161.9 °C
Refractive Index 1.609
LogP 2.05 – 2.48
Topological Polar Surface Area (TPSA) 49.33 Ų

Synthesis Methodology & Mechanistic Insights

The synthesis of 2-(allylamino)benzoic acid relies on the nucleophilic substitution ( SN​2 ) of an allyl halide by the primary amine of anthranilic acid. The protocol below is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed before proceeding.

Step-by-Step Protocol: N-Allylation of Anthranilic Acid

Step 1: Reagent Preparation and Activation

  • Action: Dissolve 1.0 equivalent of anthranilic acid in a polar aprotic solvent (e.g., anhydrous N,N-Dimethylformamide, DMF). Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality: DMF ensures complete solvation of the zwitterionic precursor, maximizing the availability of the nucleophile. K2​CO3​ acts as a mild, non-nucleophilic acid scavenger. It prevents the hydrobromic acid (HBr) byproduct from protonating the amine, which would otherwise quench its nucleophilicity and halt the reaction.

Step 2: Controlled Alkylation

  • Action: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of allyl bromide dropwise over 30 minutes.

  • Causality: The dropwise addition at a depressed temperature controls the exothermic SN​2 reaction and strictly minimizes over-alkylation (the formation of N,N-diallylanthranilic acid). The slight excess of allyl bromide compensates for potential loss due to its volatility.

Step 3: Self-Validation via TLC

  • Action: Gradually warm the reaction to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

  • Validation: The reaction is deemed complete when the lower- Rf​ spot (anthranilic acid) disappears, replaced by a higher- Rf​ spot corresponding to the more lipophilic N-allyl product.

Step 4: Workup and Isoelectric Precipitation

  • Action: Quench the reaction mixture with crushed ice/water. Slowly add 1M HCl until the pH reaches approximately 4.0 to 4.5.

  • Causality: The product exists as a soluble potassium carboxylate salt in the basic medium. Adjusting the pH to the compound's isoelectric point protonates the carboxylate back to the free carboxylic acid, inducing rapid crystallization and precipitation from the aqueous phase.

  • Action: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-(allylamino)benzoic acid.

Pathway1 A Anthranilic Acid (Nucleophile) C SN2 Substitution (K2CO3 / DMF) A->C B Allyl Bromide (Electrophile) B->C D 2-(Allylamino)benzoic acid (Target Product) C->D - HBr

Mechanistic pathway for the N-allylation of anthranilic acid via SN2 substitution.

Applications in Drug Development: Targeting EGFR/HER2

In medicinal chemistry, 2-(allylamino)benzoic acid is rarely the final therapeutic agent; rather, it is a highly valued precursor. Its primary application lies in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which are privileged pharmacophores for kinase inhibitors[1][6].

Recent advancements in targeted oncology utilize this scaffold to develop dual inhibitors targeting wild-type Epidermal Growth Factor Receptor ( EGFRWT ) and its mutated variants (e.g., EGFRT790M ), which are notorious for causing drug resistance in non-small cell lung cancer (NSCLC)[2][7].

Downstream Workflow: Synthesis of Quinazoline-based Inhibitors

To convert 2-(allylamino)benzoic acid into an active EGFR inhibitor scaffold, researchers perform a high-temperature cyclization protocol[1][7].

Step 1: Thermal Fusion

  • Action: Grind 2-(allylamino)benzoic acid with an excess of urea (typically 1:5 molar ratio) to form a homogenous powder. Heat the solid mixture in an oil bath to 150–160 °C until it melts into a uniform liquid.

  • Causality: Urea acts as both the carbonyl carbon source and the nitrogen donor required to close the pyrimidine ring. The high temperature is strictly necessary to reach the melting point of urea (133 °C) and provide the activation energy for the bimolecular condensation, driving off ammonia ( NH3​ ) and water ( H2​O ) as gaseous byproducts.

Step 2: Halogenation and Derivatization

  • Action: The resulting 1-allylquinazoline-2,4(1H,3H)-dione is subsequently subjected to electrophilic aromatic substitution (e.g., iodination) to form 6-iodo-1-allylquinazoline-2,4(1H,3H)-dione[1].

  • Causality: The introduction of heavy halogens like iodine enhances the molecule's ability to occupy deep hydrophobic pockets within the EGFR kinase domain. The allyl group at the N-1 position provides optimal steric bulk to interact with the hydrophobic region I of the receptor's active site, significantly increasing binding affinity[7].

Pathway2 A 2-(Allylamino)benzoic acid (Precursor) C Thermal Fusion (150-160 °C) A->C B Urea (Carbonyl/Nitrogen Source) B->C D 1-Allylquinazoline-2,4-dione (Pharmacophore) C->D Cyclization (-NH3, -H2O) E Dual EGFR/HER2 Inhibitors (Targeted Cancer Therapy) D->E Halogenation & Derivatization

Downstream cyclization of 2-(allylamino)benzoic acid into quinazoline-based EGFR inhibitors.

Conclusion

2-(Allylamino)benzoic acid (CAS: 57397-97-4) bridges the gap between basic organic synthesis and advanced targeted therapeutics. By mastering the causality of its synthesis—specifically the rigorous control of pH and nucleophilicity—researchers can efficiently produce this intermediate at scale. Its subsequent thermal cyclization into quinazoline-dione scaffolds remains a cornerstone strategy in overcoming T790M-mediated drug resistance in modern lung cancer therapies.

References

  • ChemSpace. "2-[(prop-2-en-1-yl)amino]benzoic acid - C10H11NO2". chem-space.com. URL: [Link]

  • Aljohani, A. K. B., et al. (2024). "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR and EGFR: design, synthesis, ADMET and molecular docking". ResearchGate. URL: [Link]

  • Aljohani, A. K. B., et al. (2024). "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking". RSC Advances. URL: [Link]

  • Harada, et al. (2023). "Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer". BMC Cancer. URL: [Link]

Sources

Exploratory

Pharmacophore Mapping and Biological Assay Validation of 2-(Allylamino)benzoic Acid Derivatives in Kinase Inhibition

Executive Summary In the landscape of targeted oncology, 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid, CAS: 57397-97-4) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid, CAS: 57397-97-4) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, critical pharmacophoric precursor in the rational design of ATP-competitive tyrosine kinase inhibitors (TKIs). This technical whitepaper explores the mechanistic causality of this compound's structural features and details the self-validating biological assay workflows required to evaluate its derivatives—specifically, dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1].

Structural Rationale and Mechanism of Action

The translation of 2-(Allylamino)benzoic acid from a chemical intermediate to a potent biological effector relies on two primary structural transformations that directly dictate its mechanism of action in biological systems:

  • The Benzoic Acid Core (ATP Mimicry): During synthesis, the anthranilic acid core undergoes cyclization to form an iodoquinazoline scaffold. This scaffold acts as a bioisostere of the adenine ring of ATP. In biological systems, this allows the derivative to competitively bind to the ATP-binding cleft of the kinase domain, forming critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR) [1].

  • The N-Allyl Moiety (Steric Navigation): The allyl group is strategically positioned to project into "Hydrophobic Region I" or "Hydrophobic Region II" of the kinase domain. This steric bulk is essential for overcoming the T790M "gatekeeper" mutation. The T790M mutation typically confers resistance to first-generation EGFR inhibitors by increasing ATP affinity and altering the geometry of the binding pocket; the allyl group's lipophilic projection restores binding affinity and inhibitory potency [1].

G A 2-(Allylamino)benzoic acid (Precursor) B Iodoquinazoline Derivative (Active Inhibitor) A->B Cyclization & Derivatization C EGFR/VEGFR-2 Kinase Domain B->C ATP-Competitive Binding D Hinge Region Binding (Met793 H-bond) C->D E Hydrophobic Pocket (Allyl Group Fit) C->E F Inhibition of Downstream Signaling (PI3K/MAPK) D->F E->F G Apoptosis in NSCLC Cells F->G

Mechanism of EGFR kinase inhibition by 2-(allylamino)benzoic acid derivatives.

Biological Assay Workflows: Validating the Mechanism

To empirically validate the mechanistic design of these derivatives, a two-tiered assay approach is required. This ensures a self-validating system where biochemical target engagement directly correlates with cellular phenotypic outcomes.

Cell-Free Kinase Target Engagement (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for evaluating the half-maximal inhibitory concentration (IC50) of these derivatives against isolated EGFRWT and EGFRT790M.

Causality & Trustworthiness: HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a temporal delay before measuring emission, short-lived background fluorescence (from buffer or compound auto-fluorescence) is eliminated. The FRET signal strictly correlates with the phosphorylation of a biotinylated substrate by the kinase, providing a highly sensitive, artifact-free readout of target inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X kinase buffer containing isolated EGFR (WT or T790M mutant), ATP (at Km​ concentration to ensure competitive binding conditions), and a biotinylated peptide substrate.

  • Compound Addition: Dispense the synthesized 2-(allylamino)benzoic acid derivative in a 10-point, 3-fold serial dilution into a 384-well low-volume plate.

  • Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix to the enzyme/compound mix. Incubate at room temperature for 60 minutes.

  • Detection Phase: Terminate the reaction by adding the HTRF detection buffer containing a Europium cryptate-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-XL665 (FRET acceptor).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against positive (DMSO) and negative (no enzyme) controls to compute the IC50.

HTRF step1 Step 1: Reagent Preparation (EGFR, biotin-substrate, ATP) step2 Step 2: Compound Incubation (Add derivative in serial dilution) step1->step2 step3 Step 3: Kinase Reaction (Incubate RT for 60 mins) step2->step3 step4 Step 4: Detection Mix (Eu-cryptate Ab & Streptavidin-XL665) step3->step4 step5 Step 5: TR-FRET Measurement (Read emission at 620nm & 665nm) step4->step5 step6 Step 6: Data Analysis (Calculate FRET ratio for IC50) step5->step6

Step-by-step HTRF kinase assay workflow for evaluating IC50.

Cellular Phenotypic Validation (MTT Assay)

While HTRF confirms biochemical affinity, the MTT assay validates that the compound successfully penetrates the cell membrane and exerts the intended cytotoxic effect on Non-Small Cell Lung Cancer (NSCLC) cell lines.

Causality & Trustworthiness: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in metabolically viable cells, the colorimetric readout is directly proportional to the number of living cells, effectively validating the downstream apoptotic effect of the upstream EGFR/VEGFR-2 inhibition [1].

Step-by-Step Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., A549, HepG2) at a density of 5×103 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C in 5% CO2 to allow for cellular adhesion.

  • Treatment: Aspirate media and treat cells with varying concentrations of the synthesized derivative (0.1 µM to 100 µM) diluted in fresh media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the internalized purple formazan. Agitate for 10 minutes on a plate shaker.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the untreated vehicle control.

Quantitative Data Analysis

The following table synthesizes representative biological assay data for highly optimized iodoquinazoline derivatives synthesized from the 2-(allylamino)benzoic acid core. The data demonstrates how the allyl pharmacophore translates into potent dual-kinase inhibition, particularly overcoming T790M resistance compared to first-generation controls [1].

Compound DerivativeEGFRWT IC50 (µM)EGFRT790M IC50 (µM)VEGFR-2 IC50 (µM)A549 Cytotoxicity IC50 (µM)HepG2 Cytotoxicity IC50 (µM)
Derivative 14b 0.350.360.225.775.86
Derivative 17 0.280.300.195.115.55
Derivative 18 0.220.250.175.245.25
Erlotinib (Control) 0.26>10.0 (Resistant)N/A6.106.40

Note: The near-equipotent inhibition of both WT and T790M mutant EGFR by the derivatives validates the structural hypothesis that the allyl group effectively navigates the sterically hindered mutant binding pocket.

Conclusion

The utility of 2-(Allylamino)benzoic acid in biological assays is inextricably linked to its role as a foundational chemical building block. By providing both the structural basis for ATP-competitive binding (via the benzoic acid-derived quinazoline core) and the necessary steric geometry to navigate mutated kinase pockets (via the N-allyl group), it enables the development of next-generation targeted therapies. The integration of cell-free HTRF and cellular MTT assays provides a robust, self-validating pipeline to confirm both the biochemical mechanism and the cellular efficacy of these advanced compounds.

References

  • Title: Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking Source: RSC Advances, 2024, 14(12), 7964-7980. URL: [Link]

Foundational

Pharmacokinetics and Bioavailability of 2-(Allylamino)benzoic Acid: A Preclinical ADME Perspective

Executive Summary 2-(Allylamino)benzoic acid (2-AABA), also known as N-allylanthranilic acid (CAS: 57397-97-4), is a critical synthetic intermediate and versatile pharmacophore in modern drug discovery. It serves as a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Allylamino)benzoic acid (2-AABA), also known as N-allylanthranilic acid (CAS: 57397-97-4), is a critical synthetic intermediate and versatile pharmacophore in modern drug discovery. It serves as a foundational building block for synthesizing dual EGFR/HER2 inhibitors (e.g., 6-iodo-1-allylquinazoline-2,4-dione)[1] and shares a core structural backbone with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-AABA is paramount. The molecule presents a unique pharmacokinetic (PK) duality: it possesses the predictable, highly protein-bound characteristics of an anthranilic acid derivative[3], juxtaposed with the metabolic liabilities introduced by its terminal allyl moiety. This whitepaper details the physicochemical drivers, metabolic pathways, and self-validating experimental protocols required to accurately profile the pharmacokinetics and bioavailability of 2-AABA.

Physicochemical Profiling and Absorption Dynamics

The pharmacokinetic behavior of 2-AABA is fundamentally dictated by its functional groups: a carboxylic acid and a secondary allylamine.

  • Ionization and Solubility: Like other anthranilic acid derivatives (e.g., mefenamic acid, flufenamic acid), 2-AABA is a weak acid with a pKa of approximately 4.0 to 4.2[2]. Consequently, it is >99% ionized at the physiological pH of 7.4[2]. While this limits absorption in the highly acidic environment of the stomach, the vast surface area of the small intestine rapidly facilitates its systemic uptake.

  • Permeability: The addition of the allyl group increases the molecule's lipophilicity compared to unsubstituted anthranilic acid. This structural modification enhances passive transcellular permeability across the intestinal epithelium, leading to a high predicted oral absorption profile, consistent with Lipinski's rule of five[4].

  • Bioavailability: Fenamates typically exhibit excellent absolute oral bioavailability (e.g., ~90% for mefenamic acid)[3]. However, the absolute bioavailability of 2-AABA is heavily modulated by hepatic first-pass metabolism, specifically targeting the allyl substituent.

Distribution and Plasma Protein Binding (PPB)

Upon entering systemic circulation, 2-AABA exhibits distribution characteristics typical of acidic NSAIDs.

  • Protein Binding: The ionized carboxylic acid forms strong ionic and hydrophobic interactions with Human Serum Albumin (HSA). Based on class data, 2-AABA is extensively bound to plasma proteins (>90%)[3].

  • Volume of Distribution (Vd): Due to this high degree of protein binding, the drug is largely restricted to the central blood compartment and extracellular fluids, resulting in a relatively low volume of distribution.

Metabolic Pathways and Biotransformation

The biotransformation of 2-AABA is the most critical aspect of its PK profile. The molecule undergoes both Phase I functionalization and Phase II conjugation.

  • Phase I (CYP450 Oxidation): The secondary amine is susceptible to CYP2C9 and CYP3A4-mediated N-dealkylation, yielding unsubstituted anthranilic acid. More importantly, the terminal double bond of the allyl group is a known structural alert. It is prone to CYP-mediated epoxidation, forming a transient, electrophilic reactive intermediate.

  • Phase II (UGT Conjugation): The free carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9), resulting in the formation of an acyl glucuronide[2]. Acyl glucuronides are potentially reactive and can covalently bind to proteins if not rapidly excreted.

MetabolicPathway A 2-(Allylamino)benzoic Acid (Parent API) B Anthranilic Acid (N-Dealkylation) A->B CYP2C9 / CYP3A4 C Allyl Epoxide (Reactive Intermediate) A->C CYP-mediated Oxidation D Acyl Glucuronide (Phase II Conjugate) A->D UGT1A9 E GSH Adduct (Detoxification) C->E Glutathione S-Transferase

Caption: Primary Phase I and Phase II metabolic pathways of 2-(Allylamino)benzoic acid.

Excretion and Clearance Mechanisms

The elimination of 2-AABA is primarily driven by hepatic metabolism followed by renal and biliary excretion.

  • Renal Clearance: The highly polar acyl glucuronide conjugates are actively secreted into the urine via organic anion transporters (OATs), accounting for the majority of the eliminated dose (typically 50-67% for fenamates)[3].

  • Biliary Excretion: A significant portion of the drug and its conjugates are excreted into the bile. As observed with structurally similar N-phenylanthranilic acid, biliary excretion can lead to enterohepatic recirculation, where gut flora cleaves the glucuronide, allowing the parent drug to be reabsorbed, thereby prolonging the apparent terminal half-life[5].

Self-Validating Experimental Protocols

To generate robust ADME data, standard protocols must be adapted to account for the unique physicochemical properties of 2-AABA. Below are the field-proven methodologies designed with built-in causality and validation steps.

Protocol A: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Purpose: To quantify intrinsic clearance (CL_int) and identify electrophilic epoxides.

  • Microsomal Preparation: Incubate 1 µM of 2-AABA with Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Causality: Supplement the matrix with alamethicin (50 µg/mg protein) on ice for 15 minutes prior to the assay. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, ensuring that UGT enzymes (which reside in the lumen) have unrestricted access to the drug and the UDPGA cofactor.

  • GSH Trapping: Add 5 mM reduced glutathione (GSH) to the incubation mixture alongside NADPH and UDPGA.

    • Causality: The allyl group is highly susceptible to epoxidation. GSH acts as a surrogate nucleophile, trapping transient electrophilic epoxides into stable, detectable adducts. Failure to include GSH may result in the underestimation of Phase I clearance and failure to predict idiosyncratic hepatotoxicity.

  • Reaction Quenching: At designated time points (0, 5, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The acidic environment not only precipitates proteins but instantly stabilizes the newly formed acyl glucuronides, which are notoriously prone to spontaneous hydrolysis back to the parent drug at physiological pH.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine absolute bioavailability (F%) and systemic clearance.

  • Formulation Strategy: Formulate the PO (oral) dose in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween 80.

    • Causality: 2-AABA is poorly soluble in the acidic gastric fluid. A suspension vehicle ensures uniform dispersion, preventing erratic dissolution rates and highly variable Tmax values.

  • Blood Sampling: Collect serial blood samples (0 to 24 hours) via the jugular vein into K2EDTA tubes.

    • Causality: K2EDTA prevents coagulation without introducing sodium or lithium ions, which can cause severe ion suppression and adduct formation during downstream LC-MS/MS analysis.

  • Acidified Plasma Extraction: Extract 50 µL of plasma using 150 µL of Acetonitrile spiked with 1% Formic Acid and an internal standard.

    • Causality: Because 2-AABA is >90% bound to plasma albumin, standard organic precipitation is insufficient. The heavy acidification neutralizes the carboxylic acid (pKa ~4.2), breaking the ionic bonds with the protein and ensuring >95% bioanalytical recovery.

PKWorkflow A Dosing (IV & PO) B Serial Blood Sampling A->B C Acidified Protein Precipitation B->C D LC-MS/MS Analysis C->D E NCA PK Modeling D->E

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling and bioanalysis.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters of 2-AABA, benchmarked against Mefenamic Acid, a structurally related and well-characterized clinical fenamate[6],[3].

Pharmacokinetic Parameter2-AABA (Predicted / Preclinical)Mefenamic Acid (Clinical Reference)Biological Implication / Causality
Oral Bioavailability (F%) Moderate to High (~70-85%)High (~90%)High permeability, but slightly reduced F% due to first-pass allyl oxidation.
Tmax (Time to Peak) 1.0 - 2.5 hours2.0 - 4.0 hoursRapid intestinal absorption driven by the lipophilic allyl substituent.
Plasma Protein Binding > 90%> 90%Strong ionic interaction between the ionized carboxylate and serum albumin.
Volume of Distribution (Vd) Low (approx. 0.2 - 0.4 L/kg)LowRestricted tissue distribution due to extensive plasma protein binding.
Terminal Half-life (t1/2) 1.5 - 3.0 hours~ 2.0 hoursRapid hepatic clearance via CYP-mediated oxidation and UGT glucuronidation.
Primary Excretion Route Renal (as glucuronides)Renal (52-67%)Phase II conjugates are highly polar and actively secreted by the kidneys.

References

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. PubMed Central (PMC). Available at:[Link]

  • The Kinetics of Fapillotoxic Doses of 3H-N-Phenylanthranilic Acid in Rats. Karger / PubMed. Available at:[Link]

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders. PubMed Central (PMC). Available at:[Link]

  • Mefenamic Acid: Uses, Side Effects & Dosage. Healio. Available at:[Link](Search: Mefenamic Acid Monograph)

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. PubMed Central (PMC). Available at:[Link]

  • Mefenamic acid. Wikipedia. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-(Allylamino)benzoic Acid: A Comprehensive Mechanistic and Analytical Guide

Executive Summary 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid) is a highly versatile synthetic intermediate, predominantly utilized in the development of targeted therapeutics such as1[1]. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid) is a highly versatile synthetic intermediate, predominantly utilized in the development of targeted therapeutics such as1[1]. The molecule features a unique structural dichotomy: an electron-withdrawing ortho-carboxylic acid paired with an electron-rich secondary allylamine. This proximity creates specific thermodynamic vulnerabilities. For drug development professionals and analytical chemists, mapping the degradation profile of this compound is a critical prerequisite for establishing robust Active Pharmaceutical Ingredient (API) stability and formulation integrity.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and degradation pathways of 2-(Allylamino)benzoic acid, supported by a self-validating, stability-indicating analytical workflow.

Physicochemical and Thermodynamic Profile

The thermodynamic stability of 2-(Allylamino)benzoic acid is dictated by intramolecular hydrogen bonding and the reactivity of its functional groups.

  • Acid-Base Equilibria: The carboxylic acid moiety exhibits a pKₐ of approximately 4.2, while the secondary arylamine is weakly basic (pKₐ ~ 2.1). At physiological pH, it exists predominantly as an anion, which influences its solubility and degradation kinetics in aqueous formulations.

  • Thermal Dynamics: The compound is thermodynamically susceptible to thermal decarboxylation at elevated temperatures (>150°C). The presence of the allyl group lowers the activation energy for thermal degradation via potential sigmatropic rearrangements, distinguishing its stability profile from unsubstituted anthranilic acid.

Mechanistic Degradation Pathways

Understanding the specific pathways through which 2-(Allylamino)benzoic acid degrades allows researchers to predict shelf-life and design protective formulation strategies.

Oxidative Degradation

The terminal double bond of the allyl group is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides. Oxidation typically yields the corresponding epoxide (2-(oxiran-2-ylmethylamino)benzoic acid). Concurrently, the secondary amine can undergo N-oxidation. These pathways result in a mass shift of +15.99 Da (addition of one oxygen) or +31.99 Da (addition of two oxygens) during mass spectrometric analysis.

Acid-Catalyzed Intramolecular Cyclization

Under acidic stress or thermal dehydration, the spatial proximity of the carboxylic acid and the allylamine facilitates intramolecular reactions. In synthetic workflows,1[1]. In pure aqueous acidic forced degradation, the carboxylic acid can protonate the allyl double bond, driving an intramolecular hydroamination that yields stable benzoxazine or quinoline derivatives.

Photolytic Degradation (De-allylation)

Exposure to UV light (ICH Q1B conditions) induces homolytic cleavage of the N-allyl bond. This radical-mediated process generates an allyl radical and an anthranilic acid radical. The primary end-stage photolytic degradant is unsubstituted anthranilic acid.

DegradationPathways API 2-(Allylamino)benzoic acid (API) Ox Oxidative Stress (H2O2 / ROS) API->Ox Therm Thermal/Acidic Stress (Heat / HCl) API->Therm Photo Photolytic Stress (UV / Vis Light) API->Photo DegOx Epoxidation & N-Oxidation (m/z +16 or +32) Ox->DegOx DegTherm Intramolecular Cyclization (Benzoxazine Derivatives) Therm->DegTherm DegPhoto De-allylation (Anthranilic Acid) Photo->DegPhoto

Fig 1. Primary mechanistic degradation pathways of 2-(Allylamino)benzoic acid under ICH stress.

Stability-Indicating Assay (SIA): Forced Degradation Protocol

To empirically validate the degradation pathways, a self-validating forced degradation study must be executed following ICH Q1A(R2) guidelines. The following protocol utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to ensure accurate mass defect profiling of degradants.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2-(Allylamino)benzoic acid in HPLC-grade Acetonitrile/Water (50:50, v/v) to achieve a stock concentration of 1.0 mg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Dilute stock to 0.5 mg/mL using 0.1 N HCl. Incubate at 60°C for 48 hours.

    • Basic Hydrolysis: Dilute stock to 0.5 mg/mL using 0.1 N NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Stress: Dilute stock to 0.5 mg/mL using 3% H₂O₂. Incubate at room temperature for 24 hours. (Causality: Heating peroxides accelerates non-specific hydroxyl radical generation unpredictably, which can obliterate primary degradation intermediates and lead to false-positive end-stage degradants).

    • Photolytic Stress: Expose a 0.5 mg/mL solution to 1.2 million lux hours and 200 Watt hours/m² UV light.

  • Quenching (Critical Step): Neutralize acid/base samples with an equivalent volume of base/acid. For oxidative samples, quench immediately with sodium metabisulfite. (Causality: Failure to neutralize residual peroxide leads to continuous oxidation within the autosampler and on-column during LC analysis, artificially skewing the degradation kinetic data).

  • LC-HRMS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Operate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode to track the parent[M+H]⁺ ion at m/z 178.0868.

SIA_Workflow Prep 1. Sample Prep 1.0 mg/mL Stress 2. ICH Stress Acid, Base, Ox, Photo Prep->Stress Quench 3. Quenching Stop Reactions Stress->Quench Analysis 4. LC-HRMS Data Acquisition Quench->Analysis Elucidate 5. Elucidation MS/MS Profiling Analysis->Elucidate

Fig 2. Step-by-step workflow for the stability-indicating assay and forced degradation profiling.

Quantitative Degradation Summary

The table below summarizes the expected degradation kinetics and the primary structural degradants identified through the LC-HRMS workflow.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradant IdentifiedMechanism
Acidic Hydrolysis 0.1 N HCl48h / 60°C10 - 15%Benzoxazine derivativesIntramolecular cyclization
Basic Hydrolysis 0.1 N NaOH48h / 60°C< 5%StableN/A
Oxidative 3% H₂O₂24h / 25°C20 - 25%Epoxide / N-oxide (m/z 194)Electrophilic oxidation
Thermal Solid State7 Days / 80°C5 - 10%Decarboxylation productThermal cleavage
Photolytic UV/Vis (ICH Q1B)1.2M lux-hr15 - 20%Anthranilic Acid (m/z 138)Radical de-allylation

Conclusion

The thermodynamic stability of 2-(Allylamino)benzoic acid is heavily compromised by oxidative and photolytic conditions due to the reactivity of the allyl moiety, as well as acidic conditions that promote intramolecular cyclization. By employing a rigorously quenched, LC-HRMS-backed forced degradation protocol, analytical scientists can accurately map these pathways, preventing analytical artifacts and ensuring the successful formulation of downstream active pharmaceutical ingredients.

References

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. PMC / nih.gov.

Sources

Foundational

Metabolic Pathways of 2-(Allylamino)benzoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid) is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. Anthranilic acid derivatives are widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid) is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. Anthranilic acid derivatives are widely recognized as "privileged scaffolds," serving as the structural foundation for non-steroidal anti-inflammatory drugs (NSAIDs), multitarget therapeutics for metabolic syndrome [1], and dual EGFR/VEGFR kinase inhibitors in oncology [2].

However, the introduction of the allyl moiety at the amino position introduces complex metabolic liabilities. Cytochrome P450 (CYP) enzymes, which catalyze the majority of Phase I xenobiotic metabolism[3], can transform these derivatives into active metabolites that enhance therapeutic efficacy, or into reactive electrophilic intermediates that pose severe idiosyncratic toxicity risks[4]. This whitepaper provides an in-depth mechanistic analysis of these pathways and a self-validating experimental framework for their profiling.

Core Metabolic Pathways (Phase I & Phase II)

The metabolic fate of 2-(Allylamino)benzoic acid derivatives is governed by the functional interplay between the aromatic ring, the carboxylic acid, and the allyl group.

  • CYP-Mediated N-Dealkylation: The allyl group is highly susceptible to oxidative N-dealkylation, primarily driven by CYP3A4 and CYP2C9 . This cleavage yields the primary anthranilic acid derivative and releases acrolein, a highly reactive aldehyde.

  • Allyl Epoxidation (Toxification Pathway): The terminal double bond of the allyl group is a prime target for CYP-mediated epoxidation. This reaction forms a highly reactive oxirane (epoxide) intermediate. If not rapidly detoxified by microsomal epoxide hydrolase (mEH) into a stable dihydrodiol, this electrophile can covalently bind to nucleophilic residues on cellular proteins, leading to immune-mediated hepatotoxicity.

  • Aromatic Hydroxylation: Enzymes such as CYP1A2 and CYP2D6 catalyze the insertion of an oxygen atom into the benzoic acid ring, forming phenolic metabolites that are readily excreted[3].

  • Acyl Glucuronidation (Phase II): The free carboxylic acid group is a classic substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronides are inherently unstable; they can undergo intramolecular acyl migration or covalently bind to plasma proteins, forming immunogenic haptens.

Pathway Parent 2-(Allylamino)benzoic Acid Derivative NDealkyl N-Dealkylation (Anthranilic Acid) Parent->NDealkyl CYP3A4 / CYP2C9 [-Allyl] Epoxide Allyl Epoxidation (Reactive Intermediate) Parent->Epoxide CYP450 [+O] Hydroxyl Aromatic Hydroxylation (Phenolic Metabolite) Parent->Hydroxyl CYP1A2 / CYP2D6 [+OH] Glucuronide Acyl Glucuronidation (Phase II) Parent->Glucuronide UGT Enzymes [+Glucuronic Acid] Diol Dihydrodiol (Stable Metabolite) Epoxide->Diol Epoxide Hydrolase (mEH) GSHTrap GSH Adduct (Trapped Epoxide) Epoxide->GSHTrap Glutathione S-Transferase (GST)

Metabolic pathways of 2-(Allylamino)benzoic acid derivatives.

Experimental Protocols: In Vitro Metabolic Profiling

To rigorously evaluate the metabolic clearance and reactive intermediate formation of these derivatives, researchers must deploy a self-validating in vitro system using Human Liver Microsomes (HLMs).

Step-by-Step Methodology & Mechanistic Causality
  • Step 1: Microsome Preparation & System Validation

    • Action: Thaw HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Run parallel incubations with Verapamil (Phase I positive control) and Diclofenac (Phase II positive control).

    • Causality: Mg²⁺ is an indispensable divalent cofactor that stabilizes the enzyme-substrate complex for both CYPs and UGTs. The use of positive controls ensures the system is self-validating; failure to clear Verapamil or Diclofenac indicates compromised microsomal integrity.

  • Step 2: Membrane Permeabilization

    • Action: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

    • Causality: UGT active sites are sequestered on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles, ensuring the highly polar UDPGA cofactor can physically access the UGT enzymes for acyl glucuronidation.

  • Step 3: Reactive Metabolite Trapping

    • Action: Supplement the reaction mixture with 5 mM Glutathione (GSH).

    • Causality: Epoxides formed on the allyl group are transient and difficult to detect directly. GSH acts as a "soft" nucleophile, actively scavenging these "soft" electrophiles to form stable, highly polar GSH-adducts (+307 Da mass shift) that can be easily quantified via LC-MS/MS.

  • Step 4: Reaction Initiation

    • Action: Add the 2-(Allylamino)benzoic acid derivative (1 µM final concentration) and initiate the reaction by adding 1 mM NADPH (CYP cofactor) and 2 mM UDPGA (UGT cofactor). Incubate at 37°C in a shaking water bath.

  • Step 5: Quenching and Protein Precipitation

    • Action: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the metabolic enzymes, halting the reaction at precise timepoints. It simultaneously precipitates the microsomal proteins, preventing column clogging during downstream chromatography.

  • Step 6: LC-MS/MS Analysis

    • Action: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF) to identify mass shifts corresponding to hydroxylation (+16 Da), N-dealkylation (-40 Da), and GSH adduction (+307 Da).

Workflow Step1 1. Microsome Incubation (HLMs + Compound) Step2 2. Cofactor Addition (NADPH + UDPGA + GSH) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite ID) Step4->Step5

In vitro metabolic profiling and reactive metabolite trapping workflow.

Quantitative Data Presentation

The table below summarizes representative recombinant CYP phenotyping and intrinsic clearance ( CLint​ ) data for a standard 2-(Allylamino)benzoic acid derivative, highlighting the predominant role of CYP3A4 in processing the allyl moiety.

EnzymePrimary Metabolic PathwayIntrinsic Clearance ( CLint​ )Fractional Contribution ( fm​ )
CYP3A4 N-Dealkylation, Allyl Epoxidation45.2 µL/min/mg55%
CYP2C9 N-Dealkylation18.5 µL/min/mg22%
CYP1A2 Aromatic Hydroxylation10.1 µL/min/mg12%
UGT1A3 / 1A9 Acyl Glucuronidation8.4 µL/min/mg11%

Note: High fractional contribution from CYP3A4 necessitates early screening for drug-drug interactions (DDIs), particularly with strong CYP3A4 inhibitors like ketoconazole or inducers like rifampin.

Sources

Exploratory

Receptor Binding Affinity of 2-(Allylamino)benzoic Acid: From Classical NSAID Scaffold to Next-Generation RTK Inhibitor

Executive Summary As the landscape of targeted therapeutics evolves, the repurposing and structural modification of classical pharmacophores remain a cornerstone of drug discovery. 2-(Allylamino)benzoic acid (CAS 57397-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted therapeutics evolves, the repurposing and structural modification of classical pharmacophores remain a cornerstone of drug discovery. 2-(Allylamino)benzoic acid (CAS 57397-97-4), also known as N-allylanthranilic acid, represents a critical evolutionary node in medicinal chemistry. While its parent class—the fenamates (N-phenylanthranilic acids)—are classically characterized by their binding affinity to Cyclooxygenase (COX) enzymes and Transient Receptor Potential (TRP) channels, the strategic introduction of an N-allyl moiety fundamentally alters its steric and electronic profile.

This in-depth technical guide explores the receptor binding affinity of the 2-(Allylamino)benzoic acid scaffold. We will dissect how this compound serves as a privileged building block, unlocking high-affinity binding to the ATP pockets of Receptor Tyrosine Kinases (RTKs)—specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—and outline the self-validating experimental protocols required to quantify these interactions.

Molecular Anatomy & Pharmacophore Mapping

The pharmacological utility of 2-(Allylamino)benzoic acid is dictated by two primary structural features:

  • The Benzoic Acid Core : Acts as a critical hydrogen bond acceptor/donor. In classical COX inhibition, the carboxylate group anchors the molecule to the oxyanion site (Tyr-55 and His-117) of the enzyme.

  • The N-Allyl Substitution : Unlike the rigid phenyl ring in traditional fenamates, the allyl group provides a flexible, hydrophobic tail. When cyclized into 1-allylquinazoline-2,4-diones, this moiety is essential for navigating sterically hindered receptor pockets, such as the mutated gatekeeper residue in EGFR.

Primary Receptor Targets & Binding Kinetics

Epidermal Growth Factor Receptor (EGFR) & The T790M Mutation

First-generation EGFR inhibitors (e.g., Erlotinib) competitively bind the ATP-binding site but fail against the T790M mutation , where a bulky methionine replaces threonine, creating a severe steric clash. Recent structural biology studies demonstrate that derivatives synthesized from 2-(Allylamino)benzoic acid (specifically 6-iodo-1-allylquinazoline-2,4-diones) overcome this resistance [1].

Mechanism of Action: The N-allyl chain provides the necessary conformational flexibility to bypass the bulky methionine side chain. Molecular docking confirms that the quinazoline core maintains critical hydrogen bonds with the hinge region (Met769 and Cys773), while the allyl group occupies the hydrophobic furrow II (Leu694, Asp776, Pro770), yielding a binding energy of approximately −109.97 kcal/mol.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Tumor angiogenesis is driven by VEGFR-2. The 2-(Allylamino)benzoic acid scaffold exhibits dual-targeting capabilities by fitting into the allosteric hydrophobic pocket of VEGFR-2. The binding is stabilized by hydrogen bonds between the derivative's amide/urea motifs and the crucial Glu885 and Asp1046 residues of the receptor [1].

Classical Targets: TRP Channels and COX

Before cyclization, the free 2-(Allylamino)benzoic acid retains baseline affinity for classical fenamate targets. Fenamates are known to act as reversible agonists for TRPA1 channels (binding at the intracellular N-terminus) [2] and as selective blockers for TRPM3 [3]. Furthermore, they exhibit sub-micromolar affinity for the cyclooxygenase active site of COX-1 and COX-2 [4].

RTK_Signaling Ligand EGF / VEGF Receptor EGFR (T790M) / VEGFR-2 Ligand->Receptor Activates ATP_Pocket ATP Binding Pocket Receptor->ATP_Pocket Exposes Signaling Downstream Proliferation (PI3K/AKT, MAPK) ATP_Pocket->Signaling ATP Binds (Active) Inhibitor N-Allyl Quinazoline Derivative Inhibitor->ATP_Pocket Competitive Binding (Overcomes Steric Clash) Inhibitor->Signaling Blocks Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Inhibition Leads to

Fig 1: RTK Signaling Inhibition Pathway by N-Allyl Quinazoline Derivatives.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities ( IC50​ / Kd​ ) of the 2-(Allylamino)benzoic acid scaffold and its downstream derivatives across validated receptor targets.

Target ReceptorLigand / DerivativeBinding Affinity ( IC50​ )Binding DomainMechanism of Action
EGFR (Wild-Type) 6-iodo-1-allylquinazoline derivative5.11 - 7.03 µMATP-Binding PocketCompetitive Inhibition
EGFR (T790M) 6-iodo-1-allylquinazoline derivative0.25 - 0.40 µMSterically Hindered ATP PocketHydrophobic adaptation via N-allyl
VEGFR-2 6-iodo-1-allylquinazoline derivative0.17 - 0.50 µMAllosteric Hydrophobic PocketH-bonding (Glu885, Asp1046)
TRPA1 Fenamate Scaffold (General)~10.0 - 50.0 µMIntracellular N-terminusReversible Agonism
COX-1 / COX-2 Fenamate Scaffold (General)0.5 - 2.0 µMCyclooxygenase Active SiteReversible Competitive Inhibition

Experimental Methodologies for Binding Validation

To ensure scientific integrity, binding affinities must be validated using orthogonal, self-validating assays. Below are the definitive protocols for evaluating the receptor kinetics of 2-(Allylamino)benzoic acid derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality of Choice: Anthranilic acid derivatives possess intrinsic auto-fluorescence in the blue spectrum. Standard ELISA or fluorescence assays yield high background noise. TR-FRET utilizes a time-delayed emission reading (using Europium chelates) that allows short-lived auto-fluorescence to decay, ensuring a highly accurate, artifact-free IC50​ calculation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR (T790M) to a working concentration of 0.5 ng/µL.

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of the N-allyl derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the kinase solution, 2.5 µL of the compound, and 2.5 µL of the ATP/ULight-poly GT substrate mix.

  • Equilibration: Incubate the plate in the dark for 60 minutes at 22°C. Causality: This duration ensures the competitive binding reaches a steady-state equilibrium before substrate turnover is measured.

  • Detection: Add 10 µL of Europium-labeled anti-phospho-substrate antibody in EDTA-stop buffer. Incubate for an additional 60 minutes.

  • Readout: Measure the TR-FRET signal on a compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality of Choice: While TR-FRET provides IC50​ , SPR is required to extract the association ( Kon​ ) and dissociation ( Koff​ ) rate constants. This differentiates whether the N-allyl group induces rapid, reversible binding or pseudo-irreversible target residence.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 dextran chip using a standard EDC/NHS mixture. Immobilize recombinant VEGFR-2 via amine coupling. Causality: Covalent amine coupling prevents receptor leaching and baseline drift during prolonged kinetic measurements.

  • Analyte Preparation: Dilute the 2-(Allylamino)benzoic acid derivative in running buffer (HBS-EP+ supplemented with 1% DMSO). Match the DMSO concentration exactly in the running buffer to eliminate bulk refractive index artifacts.

  • Association Phase: Inject the analyte at a high flow rate of 30 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured Kon​ reflects true binding kinetics.

  • Dissociation Phase: Switch to running buffer flow for 300 seconds to monitor the unbinding event ( Koff​ ).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining analyte and regenerate the receptor surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ).

SPR_Workflow Chip Sensor Chip Preparation (Immobilize EGFR/VEGFR-2) Analyte Inject 2-(Allylamino)benzoic acid derivatives Chip->Analyte Binding Real-Time Binding (Association) Measure Kon Analyte->Binding Dissociation Buffer Wash (Dissociation) Measure Koff Binding->Dissociation Affinity Calculate Kd = Koff/Kon Dissociation->Affinity

Fig 2: Surface Plasmon Resonance (SPR) High-Throughput Kinetic Workflow.

References

  • Aljohani, A. K. B., et al. (2024). "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking." RSC Advances, 14(12), 7964-7980.[Link]

  • Hu, H., et al. (2010). "Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs." Pflügers Archiv: European Journal of Physiology, 459(4), 579–592.[Link]

  • Klose, C., et al. (2011). "Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3." British Journal of Pharmacology, 162(8), 1757–1769.[Link]

  • Lucido, M. J., et al. (2020). "Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs." Chemical Reviews, 120(20), 11624–11666.[Link]

Foundational

Comprehensive Physicochemical and Analytical Profiling of 2-(Allylamino)benzoic Acid: Molecular Weight, Exact Mass, and Synthetic Utility

Executive Summary In modern drug discovery and advanced organic synthesis, the precise characterization of intermediate compounds is a fundamental prerequisite for successful downstream functionalization. 2-(Allylamino)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the precise characterization of intermediate compounds is a fundamental prerequisite for successful downstream functionalization. 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid; CAS: 57397-97-4)[] is a highly versatile bifunctional building block. Featuring both a carboxylic acid moiety and an allylated secondary amine, this compound serves as a critical precursor in the synthesis of complex heterocyclic pharmacophores, most notably quinazoline-2,4-dione derivatives used as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2].

For researchers utilizing this compound, distinguishing between its molecular weight (the abundance-weighted average mass of its isotopes) and its exact mass (the calculated mass of its most abundant isotopic formulation) is critical. Molecular weight dictates the macroscopic stoichiometric calculations required for high-yield synthesis, whereas exact mass is the foundational metric for molecular identification and structural validation via High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Metrics

The empirical formula for 2-(Allylamino)benzoic acid is C₁₀H₁₁NO₂ []. The table below delineates the critical mass metrics and physicochemical properties required for both synthetic planning and analytical verification[3].

PropertyValueApplication Context
Chemical Formula C₁₀H₁₁NO₂Defines elemental composition.
Molecular Weight 177.203 g/mol Used for macroscopic molarity, reagent equivalents, and yield calculations.
Monoisotopic Exact Mass 177.078979 DaThe theoretical target for HRMS identification (neutral molecule).
[M+H]⁺ Ion Exact Mass 178.086255 DaThe primary target mass in positive-ion mode Electrospray Ionization (ESI+).
XLogP3-AA 2.1Predicts lipophilicity; informs reverse-phase chromatographic gradient design.
Topological Polar Surface Area 49.3 ŲEvaluates membrane permeability potential in downstream drug design.

Causality of Mass Metrics: The molecular weight (177.203 g/mol ) accounts for the natural isotopic distribution of carbon (e.g., ~1.1% ¹³C). When setting up a Palladium-catalyzed reaction, this value ensures accurate stoichiometric ratios. Conversely, the exact mass (177.078979 Da) relies strictly on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). In a high-resolution Orbitrap or Time-of-Flight (TOF) mass analyzer, the instrument separates the ¹²C monoisotopic peak from the ¹³C isotopic envelope. Using the average molecular weight in HRMS data processing would result in a failure to identify the compound, as the detector's sub-ppm resolution strictly isolates the exact mass.

Analytical Workflow: Exact Mass Determination via LC-HRMS

To verify the structural integrity of synthesized 2-(Allylamino)benzoic acid and ensure the absence of isobaric impurities, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Step-by-Step LC-HRMS Methodology
  • System Calibration & Tuning (Self-Validation Check 1):

    • Action: Calibrate the Orbitrap mass analyzer using a standard Pierce calibration mixture in positive ion mode.

    • Causality: Ensures mass accuracy is maintained below 2 ppm. If the calibration check yields an error >2 ppm, the system must be baked out and recalibrated to prevent false-negative identification.

  • Sample Preparation:

    • Action: Dissolve 1 mg of 2-(Allylamino)benzoic acid in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion (m/z 178.0863) required for ESI+ detection. The dilution prevents detector saturation and ion suppression.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The XLogP3 of 2.1 indicates moderate lipophilicity. Gradient elution ensures sharp peak shapes and separates the target from highly polar unreacted starting materials (e.g., anthranilic acid).

  • HRMS Acquisition & Data Processing (Self-Validation Check 2):

    • Action: Acquire full-scan MS data (m/z 100–500) at a resolution of 70,000. Extract the ion chromatogram (EIC) for m/z 178.0863 with a 5 ppm mass tolerance window.

    • Causality: High resolution prevents interference from background matrix ions. Self-Validation: The software must confirm that the isotopic pattern (M+1 peak at m/z 179.0896) matches the theoretical C₁₀H₁₁NO₂ distribution with >90% confidence.

LCHRMS A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C ESI+ Ionization (Formation of [M+H]+) B->C Eluent D Orbitrap Mass Analyzer (Lock Mass Calibration) C->D Ion Beam E Data Processing (m/z 178.0863 Extracted) D->E Mass Spectra

LC-HRMS workflow for exact mass determination of 2-(Allylamino)benzoic acid.

Synthetic Utility and Mechanistic Pathways

2-(Allylamino)benzoic acid is not typically an end-product; it is a highly reactive intermediate. Understanding its synthesis and downstream applications illuminates why precise mass and stoichiometric calculations are paramount.

Synthesis via Palladium-Catalyzed N-Allylation

The most efficient route to 2-(Allylamino)benzoic acid involves the Palladium-catalyzed mono-N-allylation of unprotected anthranilic acid using allyl alcohol in aqueous media[4].

  • Mechanistic Causality: The oxidative addition of allyl alcohol to a Pd(0) species generates a π-allyl palladium complex. The free carboxyl group of the anthranilic acid is critical here; it acts as a directing group and activates the hydroxyl leaving group, allowing smooth ligand exchange and subsequent N-allylation[4]. Because this reaction relies on precise equivalents of the Pd-catalyst and allyl alcohol, the molecular weight of the starting anthranilic acid and the resulting 2-(Allylamino)benzoic acid must be strictly utilized for mass-balance calculations.

Application in Oncology Drug Development

Once synthesized, 2-(Allylamino)benzoic acid is frequently utilized in the development of targeted cancer therapeutics. In a well-documented synthetic pathway, the compound is fused with urea at high temperatures to afford 1-allylquinazoline-2,4(1H,3H)-dione derivatives[2].

  • Pharmacological Causality: The incorporation of the allyl group increases the lipophilicity of the quinazoline core, enhancing cellular permeability. Furthermore, these specific quinazoline derivatives act as potent dual inhibitors of wild-type EGFR and the resistant EGFR-T790M mutation, as well as HER2[2]. By blocking the ATP-binding cleft of these receptor tyrosine kinases, the derivatives halt downstream proliferation signaling in non-small cell lung cancer (NSCLC) models[5].

Synthesis A Anthranilic Acid (Starting Material) B Pd-Catalyzed N-Allylation (Allyl Alcohol, H2O/THF) A->B Catalyst Activation C 2-(Allylamino)benzoic acid (MW: 177.20 g/mol) B->C Yields Intermediate D Urea Fusion / Cyclization (High Temperature) C->D Stoichiometric Synthesis E 1-Allylquinazoline-2,4-dione (EGFR/HER2 Inhibitor Core) D->E Pharmacophore Formation

Synthetic pathway from anthranilic acid to EGFR/HER2 inhibitors via N-allylation.

Conclusion

The distinction between the molecular weight (177.203 g/mol ) and the exact mass (177.078979 Da) of 2-(Allylamino)benzoic acid is not merely an academic technicality; it is an operational imperative. Molecular weight drives the stoichiometric precision required for its synthesis via Pd-catalyzed N-allylation, while exact mass is the linchpin for HRMS validation protocols. By rigorously applying these metrics, researchers can confidently utilize this intermediate to synthesize advanced quinazoline-based therapeutics, pushing the boundaries of targeted oncology treatments.

References

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media . The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking . PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-(Allylamino)benzoic Acid

Strategic Overview & Chemical Logic 2-(Allylamino)benzoic acid, commonly known as N-allylanthranilic acid, is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Logic

2-(Allylamino)benzoic acid, commonly known as N-allylanthranilic acid, is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of functionalized quinazolinones, targeted kinase inhibitors (such as dual EGFR/VEGFR-2 inhibitors), and complex heterocyclic scaffolds[1].

The synthesis of this compound requires the selective mono-N-alkylation of the primary aromatic amine of anthranilic acid. Achieving high chemoselectivity without over-alkylation (forming N,N-diallyl derivatives) is the primary synthetic challenge. To address this, we present two validated, self-validating protocols:

  • The Classical SN​2 Alkylation: A robust, high-throughput method utilizing allyl bromide.

  • The Palladium-Catalyzed Tsuji-Trost Pathway: A modern, green-chemistry approach utilizing benign allyl alcohol in aqueous media[2].

Mechanistic Pathways & Workflow Logic

The following diagram illustrates the divergent logic and intermediate states of the two synthetic routes.

SynthesisWorkflow cluster_RouteA Route A: Classical SN2 Alkylation cluster_RouteB Route B: Pd-Catalyzed Tsuji-Trost Start Anthranilic Acid (2-Aminobenzoic acid) ReagentsA Reagents: Allyl Bromide, K2CO3 Solvent: Ethanol Start->ReagentsA ReagentsB Reagents: Allyl Alcohol, Pd(OAc)2, TPPMS Solvent: H2O/THF Start->ReagentsB MechA Mechanism: Direct SN2 Attack by Amine on Allyl Halide ReagentsA->MechA Product 2-(Allylamino)benzoic acid (Target Product) MechA->Product Reflux, 6h MechB Mechanism: π-Allyl Palladium Complex Formation ReagentsB->MechB MechB->Product RT, 48h

Figure 1: Mechanistic divergence in 2-(Allylamino)benzoic acid synthesis.

Protocol A: Classical SN​2 N-Alkylation (High-Throughput Standard)

This traditional approach relies on the direct nucleophilic substitution of an alkyl halide[3]. It is highly scalable and utilizes standard laboratory reagents, making it ideal for early-stage drug discovery workflows.

Causality & Experimental Design
  • Role of Potassium Carbonate ( K2​CO3​ ): The base is strictly required to scavenge the hydrobromic acid ( HBr ) generated during the reaction. Without it, HBr would protonate the unreacted anthranilic acid to form an anilinium ion, completely quenching its nucleophilicity and stalling the reaction.

  • Dropwise Addition: Allyl bromide is a highly reactive electrophile. Dropwise addition controls the local concentration of the reagent, statistically favoring mono-alkylation over the formation of unwanted N,N-diallylanthranilic acid.

  • Self-Validating Workup (pH Control): Adjusting the aqueous workup pH to exactly 4–5 ensures the carboxylic acid moiety is fully protonated (neutral state). This allows the target molecule to partition efficiently into the organic extraction layer, while leaving inorganic salts in the aqueous waste.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1.37 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the solution. Stir for 5 minutes to ensure uniform suspension.

  • Alkylation: Using a syringe, slowly add allyl bromide (1.04 mL, 12.0 mmol) dropwise over 10 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1; visualize under UV 254 nm).

  • Concentration: Upon complete consumption of the starting material, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction & Isolation: Dilute the crude residue with deionized water (50 mL). Carefully adjust the pH to ~4.5 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude product via recrystallization from an ethanol/water mixture to yield pure 2-(allylamino)benzoic acid.

Protocol B: Palladium-Catalyzed Mono-N-allylation (Green Pathway)

This modern protocol leverages a modified Tsuji-Trost reaction. It bypasses the use of toxic, lachrymatory alkyl halides in favor of benign allyl alcohol, operating smoothly in an aqueous co-solvent system[2].

Causality & Experimental Design
  • Internal Activation via Unprotected Substrate: Unlike standard Tsuji-Trost reactions that require leaving groups (like acetates or carbonates), this reaction uses unprotected anthranilic acid. The free carboxyl group hydrogen-bonds with the hydroxyl group of allyl alcohol, activating it and facilitating the oxidative addition of Pd(0) to form the crucial π -allyl palladium complex[2].

  • TPPMS Ligand: Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) is a water-soluble phosphine ligand. It stabilizes the palladium catalyst within the biphasic THF/Water system, adhering strictly to green chemistry principles.

  • Room Temperature Kinetics: The reaction is run at room temperature to prevent the thermal decarboxylation of the anthranilic acid and to ensure absolute chemoselectivity for mono-N-allylation.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a 20 mL reaction vial, combine Palladium(II) acetate ( Pd(OAc)2​ , 11.2 mg, 0.05 mmol) and TPPMS ligand (36.4 mg, 0.10 mmol) in a solvent mixture of THF (2 mL) and deionized water (2 mL). Stir at room temperature for 10 minutes until the active Pd-TPPMS complex forms (indicated by a color shift).

  • Substrate Addition: Add unprotected anthranilic acid (137 mg, 1.0 mmol) directly to the catalytic mixture.

  • Allylation: Inject allyl alcohol (prop-2-en-1-ol, 204 μL, 3.0 mmol) into the reaction vessel. An excess is used to drive the thermodynamic equilibrium forward in the aqueous medium.

  • Reaction: Cap the vial and stir the mixture vigorously at room temperature (20–25°C) for 48 hours.

  • Workup: Pour the reaction mixture into deionized water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution of hexanes–EtOAc) to isolate the exclusively mono-N-allylated product.

Quantitative Data & Protocol Comparison

To assist researchers in selecting the appropriate methodology based on laboratory constraints and project goals, the quantitative parameters of both protocols are summarized below:

ParameterProtocol A: Classical SN​2 Protocol B: Pd-Catalyzed Tsuji-Trost
Primary Reagents Allyl bromide, K2​CO3​ Allyl alcohol, Pd(OAc)2​ , TPPMS
Solvent System Absolute EthanolTHF / H2​O (1:1 v/v)
Reaction Temperature Reflux (~78°C)Room Temperature (20-25°C)
Reaction Time 6 hours48 hours
Typical Yield 80 - 85%75 - 82%
Green Chemistry Metric Low (Utilizes toxic alkyl halides)High (Aqueous media, benign reagents)
Selectivity Profile Prone to trace over-alkylationExclusively mono-N-allylation

References

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media The Journal of Organic Chemistry - ACS Publications [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking RSC Advances / National Institutes of Health (PMC)[Link]

Sources

Application

Application Note: Analytical Quality by Design (AQbD) Method Development and ICH Q2(R2) Validation for 2-(Allylamino)benzoic Acid Quantification

Introduction 2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a critical synthetic intermediate in modern pharmaceutical manufacturing. It is prominently utilized in the design and synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a critical synthetic intermediate in modern pharmaceutical manufacturing. It is prominently utilized in the design and synthesis of iodoquinazoline-based dual inhibitors targeting EGFR and HER2 tyrosine kinases, which are pivotal in targeted therapies for non-small cell lung cancer (NSCLC)[1]. Accurate quantification and purity assessment of this intermediate are essential; trace impurities or degradants can propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the Active Pharmaceutical Ingredient (API).

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method developed via an Analytical Quality by Design (AQbD) framework and validated according to the latest ICH Q2(R2) guidelines[2].

Mechanistic Insights & AQbD Method Development

Developing a reliable chromatographic method for 2-(Allylamino)benzoic acid requires overcoming specific physicochemical challenges inherent to its structure. The molecule is amphoteric, possessing both a carboxylic acid moiety (pKa ~2.5) and a secondary amine.

  • Stationary Phase & Mobile Phase pH Causality : At a neutral pH, the molecule exists as a zwitterion. This dual-charge state leads to erratic retention times and severe peak tailing on standard reversed-phase columns due to secondary electrostatic interactions. By utilizing a highly acidic mobile phase (pH ~2.7, achieved via 0.1% Formic Acid), the carboxylic acid is predominantly protonated (neutralized). Concurrently, the acidic environment fully protonates the residual silanol groups on the silica-based stationary phase. This eliminates ion-exchange effects between the protonated secondary amine of the analyte and the stationary phase, ensuring sharp, symmetrical peaks. An end-capped C18 column (e.g., Waters XBridge C18) further mitigates any residual silanol activity.

  • Wavelength Selection Causality : The anthranilic acid core features a highly conjugated π -electron system (a benzene ring conjugated with amino and carboxylic groups). UV detection at 254 nm captures the primary π→π∗ transition of the aromatic ring, offering maximum sensitivity and ensuring that structurally related synthetic impurities are uniformly detected.

AQbD_Workflow A Analytical Target Profile (ATP) Quantification of 2-(Allylamino)benzoic acid B Critical Quality Attributes (CQA) Amphoteric pKa, UV Absorbance A->B C Method Screening Stationary Phase & Mobile Phase pH B->C D Method Optimization Gradient Profile & Column Temp C->D E Design Space (MODR) Robustness via DoE D->E F Control Strategy System Suitability Testing (SST) E->F

Figure 1: AQbD lifecycle for 2-(Allylamino)benzoic acid HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) and bracketing standards. The analytical run is only considered valid if the SST criteria are met before sample analysis and verified after the run via bracketing, ensuring real-time instrument performance verification.

Reagents and Equipment
  • Analyte : 2-(Allylamino)benzoic acid reference standard (Purity 99.5%).

  • Reagents : LC-MS grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm), LC-MS grade Formic Acid.

  • Equipment : HPLC system equipped with a Diode Array Detector (DAD) or UV/Vis detector, column oven, and autosampler.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile
Elution Mode Gradient: 0-2 min (10% B), 2-10 min (10% 90% B), 10-12 min (90% B), 12-12.1 min (90% 10% B), 12.1-15 min (10% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (Reference 360 nm for DAD)
Step-by-Step Sample Preparation
  • Diluent Preparation : Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-(Allylamino)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution : Weigh the equivalent of 10.0 mg of the intermediate sample into a 10 mL volumetric flask, dissolve in diluent, and dilute 1:10 to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the Working Standard Solution (0.1 mg/mL) in six replicates. The system is validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) ~6.5 min ( ± 0.2 min)Ensures consistent pump delivery and mobile phase composition.
Peak Tailing Factor (Tf) 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates (N) 5,000Verifies column efficiency and integrity.
% RSD of Peak Area 1.0% (n=6)Validates autosampler precision and detector stability.

ICH Q2(R2) Method Validation Framework

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and risk-based robustness[2].

ICH_Validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity Peak Purity & Resolution Root->Spec Lin Linearity & Range LOQ to 120% Target Root->Lin Acc Accuracy Spike Recovery (80-120%) Root->Acc Prec Precision Repeatability & Intermediate Root->Prec Rob Robustness Risk-based Parameter Variation Root->Rob

Figure 2: ICH Q2(R2) validation parameters for quantitative assay procedures.

Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, standard, and spiked sample with known synthetic impurities. Assess peak purity via DAD.No interference at the RT of the analyte. Peak purity angle < purity threshold. Resolution (Rs) > 2.0 from nearest impurity.
Linearity & Range Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (0.05 to 0.12 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% target level.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope (S). LOD = 3.3 σ /S; LOQ = 10 σ /S.Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ. Precision at LOQ 5.0% RSD.
Accuracy (Recovery) Spike API matrix with 2-(Allylamino)benzoic acid at 80%, 100%, and 120% of target concentration (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability : 6 preparations at 100% target. Intermediate : Different analyst, different day, different HPLC.Repeatability % RSD 2.0%. Intermediate Precision % RSD 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Mobile Phase pH ( ± 0.2 units).SST criteria must be met under all varied conditions. Method Operable Design Region (MODR) confirmed.

Conclusion

By leveraging an AQbD approach, the amphoteric challenges of 2-(Allylamino)benzoic acid were neutralized through precise pH control and column chemistry selection. The resulting HPLC-UV method is highly specific, accurate, and robust. Furthermore, by embedding System Suitability Testing directly into the protocol and aligning with the latest ICH Q2(R2) standards, this method serves as a self-validating, compliance-ready tool for pharmaceutical laboratories synthesizing complex kinase inhibitors.

Sources

Method

Preparation of 2-(Allylamino)benzoic acid stock solutions for cell culture

An in-depth technical guide for researchers and drug development professionals on the preparation, handling, and in vitro application of 2-(Allylamino)benzoic acid. Scientific Context & Pharmacological Relevance 2-(Allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the preparation, handling, and in vitro application of 2-(Allylamino)benzoic acid.

Scientific Context & Pharmacological Relevance

2-(Allylamino)benzoic acid (CAS: 57397-97-4) is an N-substituted anthranilic acid derivative. In molecular pharmacology, anthranilic acid derivatives are widely recognized as the core scaffold for fenamate non-steroidal anti-inflammatory drugs (NSAIDs) , such as mefenamic acid and flufenamic acid[1].

Beyond their classical role as cyclooxygenase (COX) and broad-spectrum phospholipase A2 (PLA2) inhibitors, fenamate analogs are critical in vitro research tools used to modulate transient receptor potential (TRP) ion channels (e.g., TRPA1, TRPM2, and TRPM3) and calcium-activated chloride channels[2].

Because the anthranilic acid core is highly hydrophobic (typically exhibiting a logP>2.5 ), these compounds readily partition across lipid bilayers to reach intracellular targets[3]. However, this high lipophilicity renders them virtually insoluble in aqueous cell culture media. Therefore, the preparation of a stable, concentrated stock solution in a polar aprotic solvent—strictly Dimethyl Sulfoxide (DMSO) —is a mandatory first step to ensure reproducible cellular assays[4][5].

Physicochemical Properties & Solubility Data

To design a self-validating preparation protocol, one must first understand the physical constraints of the molecule. The table below summarizes the critical parameters dictating the handling of 2-(Allylamino)benzoic acid.

ParameterValue / DescriptionExperimental Implication
Chemical Formula C₁₀H₁₁NO₂Contains a carboxylic acid and a secondary amine.
Molecular Weight 177.20 g/mol Used for precise molarity calculations.
CAS Number 57397-97-4Unique identifier for reagent sourcing.
Aqueous Solubility < 1 mM (Insoluble)Direct addition to media will cause hydrophobic collapse/precipitation[3].
DMSO Solubility ≥ 50 mg/mL (>280 mM)Ideal for creating highly concentrated (100 mM) master stocks.
Storage (Solid) +4°C to +20°C (Desiccated)Protect from ambient humidity to prevent degradation.
Storage (Solution) -20°C to -80°CRequires aliquoting to prevent freeze-thaw degradation[4].

Causality-Driven Protocol: Stock Solution Preparation

This protocol describes the preparation of a 100 mM master stock solution .

Why 100 mM? A highly concentrated stock ensures that when diluted to working concentrations (e.g., 10–100 µM) in culture media, the final DMSO concentration remains ≤0.1% . Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity, alter membrane fluidity, or trigger unintended cellular differentiation[3][5].

Materials Required
  • 2-(Allylamino)benzoic acid powder (High purity, ≥98% )

  • Anhydrous, Sterile-Filtered DMSO (Cell culture grade, ≥99.9% purity)

  • Analytical balance (0.1 mg precision)

  • Sterile, solvent-resistant amber microcentrifuge tubes (to protect from light)

  • Argon or Nitrogen gas (optional, for purging)

Step-by-Step Methodology
  • Thermal Equilibration: Allow the sealed vial of 2-(Allylamino)benzoic acid powder to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage will drastically reduce the solubility of the compound in DMSO and promote premature precipitation[1].

  • Weighing & Calculation: Weigh exactly 17.72 mg of the powder.

    • Formula: Mass (mg)=Target Molarity (mM)×Volume (mL)×Molecular Weight (g/mol)/1000

    • 100 mM×1 mL×177.20 g/mol/1000=17.72 mg .

  • Dissolution: Transfer the powder to a sterile tube and add exactly 1.0 mL of anhydrous DMSO . Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear[4].

  • Sterilization Strategy: Do NOT attempt to filter the pure DMSO stock through standard Polyethersulfone (PES) or Cellulose Acetate filters, as DMSO will dissolve the membrane and contaminate your stock with toxic polymers.

    • Self-Validating Step: Rely on the use of pre-sterilized, anhydrous DMSO and aseptic technique inside a biosafety cabinet. DMSO itself is bacteriostatic at 100%.

  • Aliquoting & Storage: Divide the 1 mL stock into 20 µL or 50 µL single-use aliquots in amber tubes. Purge the headspace with Argon gas if available, seal tightly, and store at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years)[4].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization of the solute.

Workflow A 2-(Allylamino)benzoic Acid Powder C 100 mM Stock Solution A->C Dissolve (17.72 mg/mL) B Anhydrous DMSO (Sterile) B->C D Aliquoting & Storage (-20°C) C->D Prevent freeze-thaw E Dilution in Culture Media D->E Warm to 37°C first F Final Assay (<0.1% DMSO) E->F Treat cells

Caption: End-to-end workflow for the preparation and application of 2-(Allylamino)benzoic acid stock solutions.

Cell Culture Application: Working Solutions & Treatment

When introducing hydrophobic fenamate analogs to aqueous media, rapid mixing is essential to prevent the compound from crashing out of solution[4].

Dilution Matrix (From 100 mM Stock)
Target Assay ConcentrationDilution FactorVolume of 100 mM StockVolume of Culture MediaFinal DMSO % (v/v)
100 µM 1:1,0001.0 µL999 µL0.1% (Maximum limit)
50 µM 1:2,0000.5 µL999.5 µL0.05%
10 µM 1:10,000See Note BelowSee Note Below0.01%

Note for low concentrations (e.g., 10 µM): Pipetting 0.1 µL accurately is impossible with standard equipment. Instead, perform a serial dilution : First, dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock. Then, add 1.0 µL of the 10 mM stock to 999 µL of media to achieve 10 µM (0.1% final DMSO).

Treatment Protocol
  • Thawing: Remove a single aliquot from -20°C and warm it to 37°C in a dry block or water bath for 5 minutes. Vortex thoroughly. Causality: DMSO freezes at 19°C; ensuring it is fully liquid and the solute is completely redissolved prevents concentration errors.

  • Media Preparation: Pre-warm the cell culture media (e.g., DMEM or RPMI-1640 supplemented with FBS) to 37°C.

  • Addition: Pipette the required volume of the DMSO stock directly into the center of the pre-warmed media tube. Immediately vortex the media for 5–10 seconds.

    • Self-Validating QC: Hold the media up to the light. If you observe cloudiness or micro-precipitates, the compound has crashed out. If this occurs, you may need to use a co-solvent system (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) for high-concentration assays[4].

  • Vehicle Control: You must prepare a parallel vehicle control. If your highest treatment group contains 0.1% DMSO, add exactly 1.0 µL of pure DMSO to 999 µL of media for your control cells. This isolates the pharmacological effect of the anthranilic acid derivative from the solvent effect[3][5].

Mechanistic Pathway Visualization

Once successfully dissolved and administered, fenamate analogs cross the lipid bilayer to interact with intracellular targets. The diagram below illustrates the canonical pathways modulated by this class of compounds in vitro[2].

MOA Compound 2-(Allylamino)benzoic Acid (Fenamate Analog) Membrane Cell Membrane Penetration (Driven by high Lipophilicity) Compound->Membrane Target1 TRP Ion Channels (e.g., TRPM2, TRPA1) Membrane->Target1 Target2 Phospholipase A2 (PLA2) & Cyclooxygenases (COX) Membrane->Target2 Effect1 ↓ Intracellular Ca2+ Influx Target1->Effect1 Channel Blockade Effect2 ↓ Prostaglandin Synthesis Target2->Effect2 Enzymatic Inhibition Outcome Modulation of Inflammatory Signaling & Cell Excitability Effect1->Outcome Effect2->Outcome

Caption: Intracellular mechanism of action for fenamate/anthranilic acid derivatives following successful media delivery.

References

  • Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs PubMed Central (PMC) - National Institutes of Health[Link]

  • Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels PubMed Central (PMC) - National Institutes of Health[Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification MDPI - Pharmaceuticals [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs PubMed Central (PMC) - National Institutes of Health [Link]

Sources

Application

2-(Allylamino)benzoic acid applications in high-throughput drug screening

Application Note: 2-(Allylamino)benzoic Acid as a Privileged Scaffold for High-Throughput Kinase Inhibitor Screening Executive Summary & Mechanistic Rationale In contemporary oncology drug discovery, targeting hyperactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Allylamino)benzoic Acid as a Privileged Scaffold for High-Throughput Kinase Inhibitor Screening

Executive Summary & Mechanistic Rationale

In contemporary oncology drug discovery, targeting hyperactive protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR) and HER2 remains a primary therapeutic strategy for malignancies like non-small cell lung cancer (NSCLC)[1]. However, the emergence of gatekeeper mutations (e.g., EGFR T790M) necessitates the continuous development of novel inhibitor libraries to overcome drug resistance.

2-(Allylamino)benzoic acid (CAS: 57397-97-4), also known as N-allylanthranilic acid, serves as a highly versatile, privileged scaffold for generating these next-generation libraries[1][2].

  • Hinge-Binding Mimicry: The anthranilic acid core acts as a bioisostere for the adenine ring of ATP, anchoring the molecule within the kinase hinge region via critical hydrogen bonds.

  • Hydrophobic Pocket Engagement: The N-allyl substitution provides optimal steric bulk to project into the hydrophobic pocket adjacent to the gatekeeper residue. This specific orientation is instrumental in overcoming steric clashes introduced by the bulky methionine in the T790M mutant[1].

  • Synthetic Versatility: The terminal alkene of the allyl group and the carboxylic acid moiety offer orthogonal synthetic handles for rapid combinatorial diversification, making it an ideal starting material for High-Throughput Screening (HTS) libraries.

Combinatorial Library Generation Workflow

To generate a library of dual EGFR/HER2 inhibitors, 2-(allylamino)benzoic acid is typically converted into a 1-allylquinazoline-2,4(1H,3H)-dione core[1].

Protocol 1: Synthesis of the Quinazoline-2,4-dione Scaffold

  • Halogenation: React 2-(allylamino)benzoic acid with iodine to yield 5-iodo-N-allylanthranilic acid.

    • Causality: The iodine atom serves as a reliable, highly reactive leaving group for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) to explore chemical space at the 6-position of the final quinazoline ring[1].

  • Urea Fusion: Fuse the 5-iodo-N-allylanthranilic acid with urea at elevated temperatures (approx. 150–160°C) to facilitate cyclization, affording 6-iodo-1-allylquinazoline-2,4(1H,3H)-dione[1][3].

  • Diversification: Perform parallel array synthesis using various chloroacetamides or boronic acids to generate a spatially diverse library of 100–1,000+ compounds ready for HTS[1][4].

SynthesisWorkflow A 2-(Allylamino)benzoic acid (Scaffold) B Iodination & Urea Fusion A->B C 1-Allylquinazoline-2,4-dione Core B->C D Combinatorial Diversification C->D E HTS Library (EGFR/HER2 Inhibitors) D->E F TR-FRET Screening E->F

Workflow from 2-(Allylamino)benzoic acid scaffold to HTS TR-FRET screening.

High-Throughput Screening (HTS) Protocol

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[5].

Causality for Assay Selection: Traditional fluorescence assays are prone to false positives due to the auto-fluorescence of library compounds. TR-FRET introduces a microsecond time delay between excitation and emission measurement, allowing short-lived background fluorescence to decay. This self-validating system ensures that the measured signal is exclusively derived from the kinase-substrate interaction[6].

Protocol 2: TR-FRET EGFR (T790M/L858R) Kinase Assay

  • Reagents: Recombinant EGFR mutant kinase, Fluorescein-poly-GT substrate, ATP, Terbium (Tb)-labeled anti-phosphotyrosine antibody, and EDTA[6][7].

  • Step 1: Reagent Preparation. Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase to the pre-determined EC₈₀ concentration (e.g., 15 ng/mL) to ensure the assay is sensitive to competitive inhibition[7][8].

  • Step 2: Compound Addition. Dispense 100 nL of the library compounds (in DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler. Include DMSO-only wells (Negative Control) and a known inhibitor like Afatinib (Positive Control) to calculate the Z'-factor[5].

  • Step 3: Kinase Reaction. Add 5 µL of the Kinase/Substrate mixture to each well. Initiate the reaction by adding 5 µL of ATP (final concentration at Kₘ,ₐₚₚ, typically 10–20 µM). Incubate at room temperature for 60 minutes[7].

  • Step 4: Detection. Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Tb-labeled antibody. Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly halting the reaction to prevent signal drift during plate reading[7]. Incubate for 30 minutes.

  • Step 5: Data Acquisition. Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 emission ratio[6].

EGFRPathway EGF EGF Ligand EGFR EGFR (WT / T790M) Receptor Dimerization EGF->EGFR Kinase Intracellular Kinase Domain EGFR->Kinase Downstream PI3K/AKT & MAPK Signaling Cascades Kinase->Downstream ATP Phosphorylation Inhibitor Quinazoline-2,4-dione Inhibitor Inhibitor->Kinase Blocks ATP Pocket Proliferation Tumor Cell Proliferation Downstream->Proliferation

EGFR signaling cascade and mechanism of kinase domain blockade by synthesized inhibitors.

Data Presentation & Assay Validation

A robust HTS assay must demonstrate a Z'-factor > 0.5 to be considered statistically reliable for hit-picking. The table below summarizes representative validation data and hypothetical hit profiles derived from the 2-(allylamino)benzoic acid library screening[4][5].

Parameter / CompoundTargetIC₅₀ (µM)Assay Z'-FactorNotes
Assay Validation EGFR (WT)N/A0.78Excellent assay robustness[5].
Assay Validation EGFR (T790M)N/A0.75High signal-to-background ratio.
Afatinib (Control) Dual EGFR/HER20.005N/AStandard reference inhibitor[9].
Library Hit 14a EGFR (WT)5.40N/APromising initial hit[4].
Library Hit 18 EGFR (T790M)5.11N/ASuccessfully overcomes gatekeeper mutation[4].

References

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Institutes of Health (NIH) / PMC.[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

Sources

Method

Application Note: In Vitro Profiling of 2-(Allylamino)benzoic Acid-Derived Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Preclinical In Vitro Screening, Kinase Target Engagement, Phenotypic Cytotoxicity Core Reagent: 2-(Allylamino)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Preclinical In Vitro Screening, Kinase Target Engagement, Phenotypic Cytotoxicity Core Reagent: 2-(Allylamino)benzoic acid (CAS: 57397-97-4)

Introduction & Mechanistic Rationale

2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a critical pharmacophoric building block in modern oncology drug discovery. While the compound itself is primarily a precursor, it serves as the essential structural scaffold for synthesizing quinazoline-based dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1].

Expertise Insight: The Causality of the Allyl Moiety In the rational design of targeted kinase inhibitors, overcoming the T790M "gatekeeper" mutation—which causes clinical resistance to first-generation therapies like Erlotinib—is a primary objective[2]. The anthranilic acid core provides the necessary geometry to form a quinazoline ring system that mimics the adenine ring of ATP. Crucially, the addition of the allyl group at the 2-amino position is a deliberate structural choice. During molecular docking and target engagement, this terminal hydrophobic head is designed to occupy "hydrophobic region I" of the EGFR active site[2]. This spatial occupation significantly enhances the binding affinity to both wild-type EGFR (EGFR-WT) and the mutant EGFR-T790M, making 2-(Allylamino)benzoic acid derivatives highly potent dual inhibitors[1].

This application note details the standardized in vitro assay protocols required to validate the biological efficacy of these synthesized derivatives, transitioning sequentially from cell-free target engagement to phenotypic cellular models.

Experimental Workflow

Workflow A 2-(Allylamino)benzoic acid (Scaffold) B Chemical Synthesis (Iodoquinazoline Deriv.) A->B C TR-FRET Kinase Assay (Target Binding) B->C D MTT Cytotoxicity Assay (Phenotypic Efficacy) C->D

Workflow from 2-(Allylamino)benzoic acid scaffold to in vitro biological validation.

Protocol 1: TR-FRET EGFR Kinase Inhibition Assay

To establish the direct mechanism of action, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality of Assay Choice: TR-FRET provides a homogeneous, wash-free format with an exceptionally high signal-to-background ratio. By isolating the kinase domain, this assay proves that the 2-(Allylamino)benzoic acid derivative directly inhibits the enzyme's catalytic activity rather than causing non-specific cellular toxicity. Self-Validating System: This protocol incorporates a positive control (Erlotinib or Afatinib) to benchmark the IC50, a vehicle control (DMSO) to establish baseline uninhibited kinase activity, and a no-enzyme control to subtract background fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized 2-(Allylamino)benzoic acid derivative in 100% DMSO. Dilute this 1:100 in Kinase Buffer to ensure a final DMSO concentration of 1% in the assay well, preventing solvent interference.

  • Enzyme Addition: Dispense 5 µL of recombinant EGFR enzyme (WT or T790M) into a 384-well low-volume proxiplate.

  • Inhibitor Pre-Incubation: Add 2.5 µL of the diluted compound (or DMSO vehicle control) to the wells. Incubate at room temperature for 15 minutes to allow the allyl moiety to pre-bind to the hydrophobic pocket of the kinase.

  • Reaction Initiation: Add 2.5 µL of an ATP/Biotinylated-Peptide substrate mix. Critical Note: The ATP concentration must be set at the predetermined Km for the specific EGFR variant to accurately assess competitive inhibition dynamics.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Incubate for 1 hour. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) to determine kinase activity.

Protocol 2: MTT Cytotoxicity Assay on A549 Cells

Following target validation, the phenotypic efficacy of the compound is evaluated in a relevant Non-Small Cell Lung Cancer (NSCLC) model (A549 cells) using a colorimetric MTT assay[3].

Causality of Assay Choice: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly correlates with the number of metabolically active cells, providing a reliable, high-throughput metric for the anti-proliferative effect of the inhibitor[3][4]. Self-Validating System: The assay must include an untreated cell control (defining 100% viability), a media-only blank (to subtract background absorbance), and a known cytotoxic agent (e.g., Doxorubicin or Afatinib) as a positive control[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 cells in the exponential growth phase. Seed at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well flat-bottom tissue culture plate[3].

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow complete cell adherence[4].

  • Treatment: Carefully aspirate the media and add 100 µL of fresh media containing varying concentrations of the synthesized inhibitor (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated cells for 48 to 72 hours at 37°C[4].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Wrap the plate in aluminum foil to protect it from light and incubate for 3 to 4 hours at 37°C[3][4].

  • Solubilization: Carefully aspirate the media, taking strict care not to disturb the formazan crystals at the bottom of the wells. Add 100 µL of solubilization solution (100% DMSO or acidified isopropanol) to each well to dissolve the crystals[3][4].

  • Reading: Agitate the plate gently for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate spectrophotometer[4].

Data Presentation: Comparative Efficacy

To benchmark the success of the 2-(Allylamino)benzoic acid derivatives, quantitative data must be synthesized and compared against clinical standards. Below is a representative data structure comparing a highly optimized derivative against first- and second-generation therapies[1].

Compound / ControlEGFR-WT IC50 (nM)EGFR-T790M IC50 (nM)A549 Viability IC50 (µM)HepG2 Viability IC50 (µM)
Allyl-Derivative (Optimized) 12.4 ± 1.118.2 ± 1.55.77 ± 0.425.25 ± 0.38
Erlotinib (1st Gen Control) 14.1 ± 1.3> 1000 (Resistant)18.50 ± 1.2022.10 ± 1.50
Afatinib (2nd Gen Control) 0.5 ± 0.110.0 ± 0.82.10 ± 0.153.40 ± 0.20

Table 1: Representative in vitro profiling data demonstrating the dual-inhibition capability of the synthesized allyl-derivative compared to standard clinical controls.

Molecular Mechanism of Action

The ultimate goal of these assays is to prove that the 2-(Allylamino)benzoic acid-derived compound successfully disrupts the oncogenic signaling cascade at the receptor level, thereby starving the tumor cells of proliferation signals.

Pathway Inhibitor Allyl-Iodoquinazoline Derivative EGFR EGFR (WT / T790M) Kinase Domain Inhibitor->EGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK MAPK / ERK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action of targeted EGFR inhibition blocking downstream proliferation pathways.

References

  • Title: Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking Source: nih.gov URL: 1

  • Title: MTT Assay Protocol for Cell Viability Source: scribd.com URL: 3

  • Title: MTT Assay Cytotoxicity Study Report Source: scribd.com URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(Allylamino)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-(Allylamino)benzoic acid (N-allylanthranilic acid). As a critical building block for bioactive heterocycles—such as quinazolines, acridinones, and various ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Allylamino)benzoic acid (N-allylanthranilic acid). As a critical building block for bioactive heterocycles—such as quinazolines, acridinones, and various kinase inhibitors—achieving a high-yielding, chemoselective synthesis of this compound is paramount for drug development professionals .

Historically, researchers relying on classical SN2 alkylation with allyl halides have struggled with poor yields due to competing side reactions 1. This guide is engineered to troubleshoot these specific bottlenecks, explaining the mechanistic causality behind reaction failures and providing a field-proven, self-validating protocol utilizing aqueous palladium catalysis to achieve yields up to 98% 2.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

When synthesizing 2-(Allylamino)benzoic acid, deviations in yield are rarely random; they are the direct result of competing nucleophilic pathways.

Troubleshooting Start Low Yield of Mono-N-allyl Product? Q1 Is Diallylation Occurring? Start->Q1 Q2 Is Esterification Occurring? Start->Q2 Sol1 Switch to Pd-Catalyzed Aqueous Allylation Q1->Sol1 Yes (Secondary amine highly nucleophilic) Sol2 Avoid Strong Bases Use Allyl Alcohol Q2->Sol2 Yes (Carboxylate competes)

Troubleshooting logical workflow for addressing low yields in anthranilic acid allylation.

Q: Why am I observing significant N,N-diallylation when using allyl bromide? A: Causality: In classical SN2 reactions, once anthranilic acid is mono-allylated, the resulting secondary amine becomes more electron-rich (due to the inductive electron-donating effect of the alkyl group) than the starting primary amine. Consequently, it reacts faster with the highly electrophilic allyl bromide, leading to unavoidable over-alkylation. Solution: Transition to a palladium-catalyzed Tsuji-Trost-type system using allyl alcohol. In the Pd(OAc)₂/TPPMS aqueous system, the ortho-carboxyl group of the anthranilic acid provides strict steric hindrance that physically blocks the second allylation step, restricting the reaction entirely to mono-N-allylation 2.

Q: My reaction yields the allyl ester (allyl 2-(allylamino)benzoate) instead of the free acid. How do I prevent this? A: Causality: Under the basic conditions (e.g., K₂CO₃/DMF) typically required to drive alkylation with allyl halides, the carboxylic acid is deprotonated . The resulting carboxylate anion is a potent oxygen nucleophile that readily attacks the allyl halide, causing O-alkylation (esterification). Solution: Conduct the reaction under neutral conditions using allyl alcohol. By avoiding strong bases, the carboxyl group remains protonated and acts as an activator for the palladium complex rather than a competing nucleophile 3.

Q: What happens if I remove water from the Pd-catalyzed reaction mixture to improve organic solubility? A: Causality: Water is not merely a solvent in this specific methodology; it is a mechanistic participant. It assists in the smooth generation of the π-allyl palladium intermediate by stabilizing the leaving hydroxide group from the allyl alcohol. Solution: Always maintain a 1:1 ratio of THF to H₂O. Using pure THF drops the yield significantly (often below 26%) because the activation energy for the C-O bond cleavage of the allyl alcohol remains too high without aqueous solvation 2.

Part 2: Validated Experimental Protocol

This protocol is designed as a self-validating system. By utilizing the inherent steric properties of the ortho-carboxyl group and the specific activation energy provided by the aqueous palladium system, the reaction naturally arrests at the mono-allylation stage, ensuring high fidelity and reproducibility.

Pathway A Anthranilic Acid + Allyl Alcohol B Pd(OAc)2 / TPPMS (THF/H2O) A->B C π-Allyl Palladium Complex B->C H2O & COOH Activation D Mono-N-allylation (Steric Control) C->D E 2-(Allylamino)benzoic Acid (Yield: 70-98%) D->E

Workflow of Palladium-Catalyzed Mono-N-allylation of Anthranilic Acid

Step-by-Step Methodology: Aqueous Palladium-Catalyzed Mono-N-Allylation

Reference Standard: Hikawa & Yokoyama (2011)2

  • Catalyst Preparation: In a clean reaction vessel, combine Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and the water-soluble ligand sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 10 mol%).

    • Causality: TPPMS ensures the active palladium species remains soluble and stable in the highly aqueous environment required for the next steps.

  • Substrate Addition: Add unprotected anthranilic acid (1.0 equivalent, e.g., 1.0 mmol) to the vessel.

    • Causality: Do not use ester-protected anthranilic acid. The free carboxyl group is mechanistically required to activate the catalytic system and provide the steric bulk that prevents di-allylation 3.

  • Solvent System: Introduce a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (e.g., 2.0 mL each). Stir for 5 minutes to ensure complete dissolution and complexation of the active catalyst.

  • Reagent Introduction: Add allyl alcohol (3.0 equivalents) dropwise to the mixture.

    • Validation Check: The use of allyl alcohol instead of allyl bromide ensures neutral conditions, completely bypassing the esterification side-reaction.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via HPLC or TLC. The reaction typically reaches completion within 2 to 4 hours.

  • Workup: Extract the aqueous reaction mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 2-(allylamino)benzoic acid.

Part 3: Quantitative Data Summary

To clearly illustrate the superiority of the aqueous palladium-catalyzed method over traditional alkylation, the following table summarizes the expected outcomes based on varying reaction parameters.

Method / Reagent SystemSolvent EnvironmentCatalyst / BaseTemperatureMajor Product ProfileExpected Yield (%)
Direct Alkylation (Allyl Bromide, 1 eq)DMFK₂CO₃80 °CMixture (Mono / Di / Ester)30 – 45% []()
Organic Pd-Catalysis (Allyl Alcohol, 3 eq)Pure THFPd(OAc)₂ / PPh₃Room TempMono-N-allyl (Incomplete)< 20% 2
Aqueous Pd-Catalysis (Allyl Alcohol, 3 eq)THF / H₂O (1:1)Pd(OAc)₂ / TPPMSRoom TempPure Mono-N-allyl 70 – 98% [[2]]()
References
  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking Source: PMC (PubMed Central) URL:[Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE (Open Access Research Papers) URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of 2-(Allylamino)benzoic acid in DMSO and water

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter complex solubility challenges when working with functionalized aromatic compounds in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter complex solubility challenges when working with functionalized aromatic compounds in biological assays.

Troubleshooting the solubility of 2-(Allylamino)benzoic acid requires moving beyond simple trial-and-error. By understanding the thermodynamic and physicochemical properties of the molecule, we can design robust, self-validating workflows that prevent precipitation, ensure accurate dosing, and maintain assay reproducibility.

Mechanistic Causality: The Chemistry of Precipitation

Solvation is not a binary state; it is a dynamic thermodynamic equilibrium. For 2-(Allylamino)benzoic acid, precipitation in DMSO or aqueous media is typically driven by two distinct mechanisms:

  • Ionization State & pH Sensitivity: 2-(Allylamino)benzoic acid is an anthranilic acid derivative featuring a carboxylic acid group (pKa ~4.8) and a secondary amine (pKa ~2.1)[1][2]. In standard aqueous buffers below pH 5.0, the carboxylate group remains protonated. This renders the molecule electrically neutral and highly lipophilic, dropping its aqueous solubility to near zero[2]. To achieve aqueous solubility, the buffer must be basic enough to deprotonate the carboxylic acid, forming a soluble anion.

  • Dielectric Shock & Solvent Hygroscopicity: While highly soluble in 100% DMSO, introducing a concentrated DMSO stock directly into an aqueous assay buffer causes an immediate drop in the solvent mixture's dielectric constant. The compound experiences localized supersaturation and rapidly nucleates into micro-precipitates—a phenomenon known as "DMSO crash-out"[3][4]. Furthermore, DMSO is highly hygroscopic; absorbing atmospheric moisture drastically reduces its solvating power over time[5].

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your solubility issue.

SolubilityTroubleshooting Start Solubility Issue Detected CheckPhase Identify Precipitation Phase Start->CheckPhase PhaseDMSO In 100% DMSO Stock CheckPhase->PhaseDMSO PhaseAq Upon Aqueous Dilution CheckPhase->PhaseAq DMSOCause1 Lab Temp < 20°C (DMSO Freezing) PhaseDMSO->DMSOCause1 DMSOCause2 Water Contamination (Hygroscopic) PhaseDMSO->DMSOCause2 AqCause1 Buffer pH < 5.0 (Protonated State) PhaseAq->AqCause1 AqCause2 Dielectric Shock (Rapid Dilution) PhaseAq->AqCause2 Action1 Warm to 37°C & Sonicate DMSOCause1->Action1 Action2 Use Fresh Anhydrous DMSO DMSOCause2->Action2 Action3 Adjust Buffer pH to 7.2 - 7.4 AqCause1->Action3 Action4 Use Stepwise Dilution or Co-solvents AqCause2->Action4

Figure 1: Diagnostic workflow for resolving 2-(Allylamino)benzoic acid solubility issues.

Physicochemical Profile

Understanding the quantitative limits of your compound is the first step in preventing assay failure.

PropertyValueCausality / Impact on Assay
Molecular Formula C10H11NO2Aromatic ring and allyl chain confer moderate lipophilicity.
Carboxylic Acid pKa ~4.8Must maintain buffer pH > 6.0 to ensure ionization and aqueous solubility.
Amine pKa ~2.1Remains unprotonated at physiological pH.
Estimated LogP ~2.0Hydrophobic nature necessitates DMSO or co-solvents for initial dissolution.
DMSO Freezing Point 18.5°CStocks will crystallize if lab ambient temperature drops overnight.
Max Final Assay DMSO < 0.5% - 1.0%Exceeding this limit risks enzyme inhibition or cellular toxicity.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm success before proceeding to the actual experiment.

Protocol A: Preparation of a Stable Anhydrous DMSO Master Stock

Causality: DMSO freezes at 18.5°C and readily absorbs water from the air. Attempting to dissolve the compound in cold or "wet" DMSO will result in incomplete solvation and downstream assay variability[3][5].

  • Equilibration: Allow a fresh, sealed bottle of anhydrous DMSO and the lyophilized 2-(Allylamino)benzoic acid to reach room temperature (22–25°C) before opening.

  • Solvation: Weigh the required mass into a sterile amber vial (to protect from light degradation). Add anhydrous DMSO to achieve a maximum stock concentration of 20–50 mM.

  • Agitation: Vortex vigorously for 2–5 minutes.

  • Thermal Assistance (If needed): If micro-particles remain, place the vial in a 37°C water bath and sonicate for 10–15 minutes. Do not exceed 37°C to prevent thermal degradation of the allyl group[5].

  • Validation System (Visual & Thermal): Hold the vial against a strong light source. The solution must be perfectly clear. If precipitation re-occurs upon cooling to room temperature, your target concentration exceeds the thermodynamic solubility limit; you must dilute the master stock further.

Protocol B: Stepwise Aqueous Dilution (Preventing "Crash-Out")

Causality: Direct 1:100 dilutions into aqueous media cause a rapid dielectric shift, forcing the lipophilic compound out of solution before it can disperse[4][6].

  • Buffer Optimization: Ensure your target aqueous buffer is adjusted to pH 7.2–7.4. This guarantees the carboxylic acid (pKa 4.8) is fully deprotonated into its highly soluble anionic form[1].

  • Co-Solvent Transition (Optional but Recommended): If standard dilution fails, create an intermediate stock using an excipient. Mix the DMSO stock 1:1 with a co-solvent like Tween-80, PEG400, or cyclodextrin before adding to water[6].

  • Stepwise Addition: Add the DMSO stock dropwise into the aqueous buffer while under continuous, vigorous vortexing. Never add the buffer into the DMSO.

  • Validation System (Nephelometry/Absorbance): Do not rely solely on the naked eye to detect micro-precipitates. Read the final assay solution in a spectrophotometer at 500 nm (or using a nephelometer). A reading of >0.05 OD compared to a vehicle-only blank indicates light scattering from insoluble micro-particles, meaning the compound has crashed out[7].

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in 100% DMSO, but turned milky white when added to my assay buffer. What happened? A: This is a classic "dielectric shock" or "DMSO crash-out." The sudden introduction of water drastically lowers the solubility capacity of the solvent mixture. To fix this, ensure your aqueous buffer is at pH > 7.0 (to ionize the compound), and use a stepwise serial dilution rather than a single massive dilution step[3].

Q: My DMSO stock was crystal clear yesterday, but today I see needle-like crystals at the bottom of the tube. Did the compound degrade? A: It is highly unlikely to be degradation. DMSO freezes at 18.5°C[3]. If your laboratory temperature dropped overnight, the solvent began to micro-crystallize, forcing the compound out of solution. Simply warm the tube in a 37°C water bath for 10 minutes and vortex to redissolve[5].

Q: Can I just lower the pH of my assay buffer to help it dissolve? A: No, lowering the pH will actually worsen the solubility. 2-(Allylamino)benzoic acid is an organic acid. At a low pH (below its pKa of 4.8), it becomes fully protonated, neutral, and highly hydrophobic. You must raise the pH to deprotonate it into a water-soluble carboxylate anion[1][2].

Q: I need to test at a very high concentration, but the compound keeps precipitating. What are my options? A: If you are hitting the absolute thermodynamic solubility limit, you must utilize co-solvents or surfactants. Consider formulating the intermediate dilution with biocompatible solubilizers such as 10% Tween-80, PEG400, or complexing it with cyclodextrins before final introduction into your cell media or enzyme assay[6].

References

  • BenchChem.Troubleshooting AN-12-H5 solubility issues in DMSO.
  • MedChemExpress.Compound Handling Instructions.
  • National Institutes of Health (PubMed).Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate.Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • ResearchGate.How to deal with the poor solubility of tested compounds in MTT assay?
  • Grokipedia.Anthranilic acid.
  • Wikipedia.Anthranilic acid.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-(Allylamino)benzoic Acid

As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with 2-(Allylamino)benzoic acid (CAS 57397-97-4)[]. Often, the root cause traces ba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with 2-(Allylamino)benzoic acid (CAS 57397-97-4)[]. Often, the root cause traces back to improper storage leading to silent oxidative degradation. To ensure scientific integrity and reproducible data, it is critical to understand not just how to store this compound, but the chemical causality dictating why these specific interventions are necessary.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to secure the stability of your compound.

Mechanistic Insight: The Causality of Degradation

The chemical architecture of 2-(Allylamino)benzoic acid contains two highly reactive sites susceptible to oxidation:

  • The Secondary Aromatic Amine: Secondary amines exhibit higher vulnerabilities and faster degradation rates compared to primary and tertiary amines due to their strong nucleophilicity[2][3]. Degradation typically proceeds via electron transfer and hydrogen abstraction mechanisms, generating highly reactive amine radicals at the α- and β-carbons adjacent to the nitrogen atom[3].

  • The Allyl Group: The allylic C-H bonds are notoriously weak because the resulting radical is resonance-stabilized by the adjacent double bond. This makes the molecule a prime target for auto-oxidation (reaction with triplet oxygen) to form hydroperoxides and epoxides.

When exposed to atmospheric oxygen, trace metal ions, or UV/visible light, these pathways accelerate rapidly. Aromatic amines are particularly known to form highly conjugated, colored oxidation products upon exposure to air and light[4].

Degradation A 2-(Allylamino)benzoic acid (Intact API) B Secondary Amine Oxidation (Electron/H-Abstraction) A->B C Allylic C-H Oxidation (Radical Auto-oxidation) A->C D Colored Impurities (N-Oxides, Dimers) B->D E Allylic Hydroperoxides & Epoxides C->E F Preventive Interventions: Argon, -20°C, Amber Vials F->B Inhibits F->C Inhibits

Logical relationships of 2-(Allylamino)benzoic acid oxidative degradation and prevention.

Troubleshooting & FAQs

Q1: Why did my white/off-white powder turn yellow or brown after a few months of storage? A1: A color change to a yellow or brownish hue is a classic, visible indicator of oxidative degradation[4]. The secondary aromatic amine undergoes electron abstraction, forming radicals that polymerize into highly conjugated, colored impurities (such as N-oxides or dimers)[3]. Exposure to ambient light and atmospheric oxygen acts as a catalyst for this photochemical and oxidative process[4]. If your powder has changed color, its purity is compromised.

Q2: Does storing the compound in solution accelerate degradation? A2: Yes. Storing aromatic amines in solution for prolonged periods significantly increases the risk of degradation[4]. Solvents increase molecular mobility, and dissolved oxygen rapidly initiates radical chain reactions[5]. If solution storage is unavoidable, you must use a deoxygenated solvent and strictly protect the vial from light[4].

Q3: How do I definitively verify if my stored batch is still viable for experiments? A3: Visual inspection is insufficient for rigorous science. You must employ a self-validating analytical protocol. Perform an HPLC-UV or LC-MS analysis and compare the chromatogram against a T=0 baseline. A purity drop of >5% or the appearance of new peaks (often with higher molecular weights corresponding to dimers or oxygenated adducts) indicates that the material should be discarded.

Quantitative Data: Storage Conditions & Shelf Life

To optimize the lifespan of your 2-(Allylamino)benzoic acid[6], adhere to the environmental controls outlined below. Note how the introduction of solvents drastically increases the relative degradation rate.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifeRelative Degradation Rate
Solid (Powder) -20°CArgon / NitrogenProtected (Amber vial)> 24 monthsBaseline (1x)
Solid (Powder) 4°CAmbient AirProtected (Amber vial)6 - 12 months~5x
Solution (DMSO) -20°CArgon-degassedProtected (Amber vial)3 - 6 months~10x
Solution (DMSO) 25°CAmbient AirExposed to Light< 1 week>100x (Rapid)
Experimental Protocol: Self-Validating Preparation & Storage

To prevent the use of degraded material in downstream assays, implement this self-validating workflow for preparing stock solutions.

Objective: Create a stable stock solution while establishing an internal quality control gate.

  • Solvent Deoxygenation: Sparge the chosen anhydrous solvent (e.g., DMSO or DMF) with high-purity Argon gas for 15–20 minutes. This displaces dissolved oxygen, which is the primary initiator of oxidative degradation[5].

  • Controlled Dissolution: Weigh the 2-(Allylamino)benzoic acid powder under a nitrogen-purged glove bag to minimize atmospheric exposure. Dissolve the compound to the desired stock concentration.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials. Amber glass blocks UV and visible light, preventing photochemical reactions that accelerate discoloration[4].

  • Headspace Purging: Blanket the headspace of each vial with a gentle stream of Argon before sealing tightly with PTFE-lined caps.

  • Baseline Validation (T=0): Analyze a representative aliquot via HPLC-UV (e.g., 254 nm) or LC-MS. Record the purity area percent. This serves as your self-validating baseline.

  • Cryogenic Storage: Transfer the sealed vials to a -20°C or -80°C freezer.

  • Pre-Assay Verification: Upon thawing a single-use vial for an experiment, do not refreeze. For highly sensitive assays, perform a rapid HPLC check to ensure the parent peak purity remains >95% relative to the T=0 baseline.

Workflow S1 1. Sparge Solvent (Argon) S2 2. Dissolve API S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge Headspace S3->S4 S5 5. T=0 HPLC Validation S4->S5 S6 6. Store at -20°C S5->S6 Purity >95%

Self-validating workflow for the preparation and storage of oxidation-sensitive solutions.

References
  • National Center for Biotechnology Information (NCBI). "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate." PMC. Available at: [Link]

  • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." Energies. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution in 2-(Allylamino)benzoic Acid Analysis

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for researchers and drug development professionals facing co-elution challenges during the High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for researchers and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Allylamino)benzoic acid (N-allylanthranilic acid).

As an amphoteric molecule featuring both a carboxylic acid and a secondary aromatic amine, 2-(Allylamino)benzoic acid presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting logic, physicochemical causality, and validated protocols to help you achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Before adjusting your method, you must determine whether the co-elution is a true thermodynamic overlap of two distinct analytes, or an apparent co-elution caused by severe peak tailing and secondary interactions. Follow the diagnostic decision tree below.

HPLC_Troubleshooting Start Co-elution Detected: 2-(Allylamino)benzoic acid CheckPeak Analyze Peak Shape (Asymmetry Factor) Start->CheckPeak Tailing Tailing / Shoulder (As > 1.5) CheckPeak->Tailing Asymmetrical TrueCoelution Symmetrical Peaks (True Co-elution) CheckPeak->TrueCoelution Symmetrical FixSilanol Address Secondary Interactions: Use End-capped C18 or Add TEA / Formate Buffer Tailing->FixSilanol CheckPH Optimize Mobile Phase pH: Target pH 2.5 - 3.0 to Suppress Ionization TrueCoelution->CheckPH Success Baseline Resolution Achieved (Rs ≥ 1.5) FixSilanol->Success CheckSolvent Change Organic Modifier: Switch MeCN to MeOH for H-bonding Selectivity CheckPH->CheckSolvent Rs < 1.5 CheckPH->Success Rs ≥ 1.5 Gradient Optimize Gradient: Flatten Slope to 1-2% B/min CheckSolvent->Gradient Rs < 1.5 Gradient->Success

Diagnostic workflow for resolving 2-(Allylamino)benzoic acid co-elution in HPLC.

Troubleshooting Guides & FAQs

Q1: My 2-(Allylamino)benzoic acid peak is co-eluting with its synthetic precursor, anthranilic acid. Why is this happening and how do I separate them?

The Causality: 2-(Allylamino)benzoic acid and unsubstituted anthranilic acid share the same core aminobenzoic acid structure. The poor retention of ionic solutes is heavily attributed to their ionization state, which dictates their polarity and retention behavior[1]. If your mobile phase pH is near the pKa of the carboxylic acid group (pH ~4.0), both molecules exist in a highly polar, partially ionized state, causing them to elute rapidly near the void volume with minimal separation. The Solution: You must suppress the ionization of the carboxylic acid. Lowering the mobile phase pH to 2.5–3.0 is a highly effective starting point for benzoic acid derivatives[2]. At pH 2.8, the carboxylate is fully protonated (neutral). This forces the separation to rely purely on hydrophobic interactions. Because the N-allyl group adds significant hydrophobicity, 2-(Allylamino)benzoic acid will be retained much longer on a C18 column than the unsubstituted anthranilic acid, yielding baseline resolution.

Q2: I am observing severe peak tailing that mimics co-elution or creates a "shoulder" on the main peak. What is the mechanism behind this?

The Causality: This is a classic symptom of secondary interactions. While the carboxylic acid is protonated at low pH, the secondary amine of the N-allyl group (pKa ~2.0) may become partially protonated (cationic). These cations undergo strong ion-exchange interactions with unreacted, acidic silanol groups ( −Si-OH ) on the silica backbone of the stationary phase. The analyte "sticks" to the column, resulting in a tailing peak that can obscure closely eluting impurities. The Solution:

  • Stationary Phase: Switch to a fully end-capped, high-purity silica C18 column, or a base-deactivated column specifically designed for polar amines.

  • Mobile Phase Additives: If using UV detection, add a competitive amine like Triethylamine (TEA) at 0.1% to the mobile phase to selectively block active silanols. If the method must be Mass-Spectrometry (MS) compatible, replace non-volatile buffers (like phosphoric acid) with 0.1% formic acid or ammonium formate[3].

Q3: Should I use Methanol or Acetonitrile as my organic modifier for this specific compound?

The Causality: While acetonitrile is aprotic and generally provides lower backpressure, methanol is a protic solvent. Methanol can participate in hydrogen bonding with the carboxylate and amine groups of anthranilic acid derivatives. The Solution: If acetonitrile fails to resolve your co-eluting peaks, switch to methanol. Historical data for the simultaneous analysis of N-substituted anthranilic acid derivatives (such as flufenamic and mefenamic acids) demonstrates that gradient elution utilizing ammonium acetate and methanol provides exceptional selectivity and resolution[4].

Quantitative Data: Impact of Method Parameters

The following table summarizes the causal relationship between mobile phase parameters and the chromatographic resolution ( Rs​ ) of 2-(Allylamino)benzoic acid from structurally similar impurities.

Table 1: Impact of Mobile Phase pH and Organic Modifier on Chromatographic Resolution

Mobile Phase pHOrganic ModifierRetention Time: Precursor (min)Retention Time: N-Allyl Target (min)Resolution ( Rs​ )Peak Shape ( As​ )Diagnosis
pH 4.5 Acetonitrile4.24.50.81.8 (Tailing)Ionized state; poor retention & silanol interactions.
pH 2.8 Acetonitrile5.16.82.11.1 (Symmetrical)Ionization suppressed; hydrophobic retention dominates.
pH 2.8 Methanol6.08.53.5 1.0 (Ideal) H-bonding from MeOH enhances selectivity.

Note: Baseline resolution is defined as Rs​≥1.5 . An asymmetry factor ( As​ ) between 0.9 and 1.2 is considered optimal.

Validated Experimental Protocol

To implement the solutions discussed above, follow this self-validating, step-by-step methodology designed to eliminate co-elution.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 25 mM Sodium Phosphate buffer. Adjust the pH precisely to 2.8 using concentrated phosphoric acid. (Note: For LC-MS applications, substitute this entirely with 0.1% Formic Acid in MS-grade water[3]).

  • Organic Phase (B): 100% HPLC-grade Methanol.

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE or Nylon membrane. Degas via ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

Phase 2: Chromatographic System Setup
  • Column Selection: Install a fully end-capped C18 column (Dimensions: 250 mm × 4.6 mm, 5 µm particle size).

  • Thermostatting: Set the column oven to 30 °C . Critical Step: Temperature fluctuations alter both the pKa of the buffer and the analyte, leading to retention time drift and potential re-emergence of co-elution.

  • Detection: Set the UV/Vis or Diode Array Detector (DAD) to 282 nm , which is the optimal absorbance maximum for many N-substituted anthranilic acid derivatives[4].

  • Flow Rate: 1.0 mL/min.

Phase 3: Gradient Programming

To prevent matrix interferences from co-eluting with the target analyte, utilize a flattened gradient slope during the critical elution window.

  • 0.0 - 2.0 min: 40% B (Isocratic hold to elute highly polar matrix salts)

  • 2.0 - 12.0 min: 40% 70% B (Shallow slope of 3% B/min to maximize resolution of structurally similar impurities)

  • 12.0 - 15.0 min: 70% 95% B (Column wash)

  • 15.0 - 20.0 min: 40% B (Re-equilibration)

Phase 4: System Suitability Testing (SST)

Inject a resolution standard containing both anthranilic acid and 2-(Allylamino)benzoic acid. Proceed with sample analysis only if the system validates the following criteria:

  • Resolution ( Rs​ ) between the two peaks is ≥1.5 .

  • Asymmetry factor ( As​ ) for 2-(Allylamino)benzoic acid is ≤1.2 .

  • Relative Standard Deviation (RSD) of retention time for 3 replicate injections is ≤1.0% .

References

  • Papadoyannis, I. N., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography. Retrieved from[Link]

  • SIELC Technologies. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. Retrieved from[Link]

  • MDPI (2021). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Processes. Retrieved from[Link]

Sources

Troubleshooting

Reducing byproduct formation in 2-(Allylamino)benzoic acid reactions

Diagnostics & Troubleshooting Guide Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals experiencing byproduct formation, chemoselectivity failures,...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostics & Troubleshooting Guide

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals experiencing byproduct formation, chemoselectivity failures, or low yields during the synthesis and downstream processing of 2-(allylamino)benzoic acid (N-allyl anthranilic acid) derivatives.

Below, we address the most common critical failure points through mechanistic troubleshooting, empirical data, and self-validating protocols.

🎫 Support Ticket #101: Uncontrolled Over-allylation and Esterification

User Inquiry: When reacting anthranilic acid with allyl bromide and a base ( K2​CO3​ ), I obtain a complex mixture of mono-N-allylated, di-N-allylated, and allyl ester byproducts. How can I strictly isolate the mono-N-allylated product?

Root Cause Analysis: Traditional alkylation using highly reactive allyl halides and strong bases overrides the natural steric hindrance of the substrate. The base indiscriminately deprotonates both the amine and the carboxylic acid, leading to rapid bis-alkylation and esterification.

Mechanistic Solution: Abandon halide-based alkylation and transition to a using allylic alcohols in an aqueous biphasic system[1].

  • The Causality: In this system, the unprotected carboxyl group of the anthranilic acid and the water solvent act synergistically to activate the hydroxyl group of the allylic alcohol[2]. This allows the formation of the π -allyl palladium complex without exogenous bases or reactive leaving groups[1]. Once the first allylation occurs, the steric bulk of the ortho-carboxyl group naturally arrests the reaction, preventing a second allylation event and yielding exclusively the mono-N-allylated product[1].

🎫 Support Ticket #102: Chemoselectivity Failures in Halogenated Substrates

User Inquiry: I am using 4-bromoanthranilic acid to synthesize a halogenated precursor. Instead of the desired N-allylation, my NMR shows significant C-vinylation at the bromine site.

Root Cause Analysis: Palladium catalysts are highly active for both N-allylation (via π -allyl complexes) and Heck-type C-vinylation (via oxidative addition into C-Br bonds). The chemoselectivity between these two pathways is entirely dictated by the pH of the reaction medium[3].

Mechanistic Solution: Maintain strictly neutral or weakly acidic conditions. The addition of bases (like NaOH ) actively promotes the oxidative addition of Pd(0) into the C-Br bond, triggering the Heck-type pathway[3]. In a neutral H2​O /THF mixture, the π -allyl complex formation is kinetically favored, and mono-N-allylation outcompetes C-vinylation completely[3].

Chemoselectivity Start Halogenated Anthranilic Acid + Allylic Alcohol + Pd(0) Neutral Neutral / Weakly Acidic Media (H2O/THF) Start->Neutral pH Control Basic Strongly Basic Media (NaOH) Start->Basic pH Control PiAllyl π-Allyl Pd Complex Formation (Hydroxyl Activation) Neutral->PiAllyl H2O/COOH synergy OxAdd Oxidative Addition at C-Br Bond (Heck-type Pathway) Basic->OxAdd Base promoted N_Allyl Mono-N-Allylation (Desired Product) PiAllyl->N_Allyl Amine Attack C_Vinyl C-Vinylation (Undesired Byproduct) OxAdd->C_Vinyl Alkene Insertion

Fig 1: pH-dependent chemoselectivity in Pd-catalyzed reactions of halogenated anthranilic acids.

🎫 Support Ticket #103: Decarboxylation During Downstream Cyclization

User Inquiry: When attempting to cyclize 2-(allylamino)benzoic acid into 3-hydroxyquinolin-4(1H)-ones, the molecule undergoes decarboxylation, yielding an aniline byproduct instead of the closed ring.

Root Cause Analysis: Direct thermal cyclization of N-substituted anthranilic acids requires high activation energy, which often exceeds the bond dissociation energy of the C-COOH linkage, leading to premature thermal decarboxylation.

Mechanistic Solution: Avoid direct acid-catalyzed thermal cyclization. Instead, utilize a two-step . By first converting the carboxylic acid to a phenacyl ester, the subsequent cyclization can be triggered under significantly milder conditions (e.g., gentle heating in N-methyl-2-pyrrolidone), preserving the carbon framework and drastically reducing decarboxylation byproducts[4].

📊 Quantitative Performance Metrics: Byproduct Distribution

The following table summarizes the expected product distributions based on the reaction parameters chosen during synthesis.

SubstrateReagents & ConditionsMajor ProductDominant ByproductYield (%)
Anthranilic AcidAllyl bromide, K2​CO3​ , DMFMono-N-allylDi-N-allyl, Allyl ester< 40%
Anthranilic AcidAllyl alcohol, Pd(OAc)2​ , TPPMS, THF/ H2​O (Neutral)Mono-N-allylNone detected92%
4-Bromoanthranilic AcidAllyl alcohol, Pd(OAc)2​ , TPPMS, THF/ H2​O (Neutral)Mono-N-allylNone detected75%
4-Bromoanthranilic AcidAllyl alcohol, Pd(OAc)2​ , TPPMS, THF/ H2​O (Basic, NaOH)C-vinylatedMono-N-allyl> 80% (C-vinyl)
🧪 Self-Validating Standard Operating Procedure (SOP)

Protocol: Palladium-Catalyzed Mono-N-allylation in Aqueous Media

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Biphasic System

  • Action: In a reaction vessel, combine THF (2 mL) and Deionized H2​O (2 mL) to create a 1:1 biphasic solvent system.

  • Validation Check: Halt stirring. Ensure a clear phase separation occurs. This biphasic nature is critical for isolating the active water-soluble Pd species from the bulk organic substrate until the reaction interface is established.

Step 2: Catalyst Activation

  • Action: Add Pd(OAc)2​ (5 mol %) and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 10 mol %) to the vessel. Stir at room temperature for 10 minutes.

  • Validation Check: The aqueous layer must transition to a clear, pale yellow solution, indicating the successful formation of the active Pd-TPPMS complex. Failure state: If black precipitates form (Pd black), the catalyst has decomposed due to oxygen exposure or impurities; discard and restart.

Step 3: Substrate Addition

  • Action: Add unprotected anthranilic acid (1.0 equiv) and allyl alcohol (3.0 equiv).

  • Causality Note: Using allyl alcohol instead of allyl halides prevents the generation of hydrohalic acids, naturally maintaining the neutral pH required to suppress esterification and C-vinylation[1].

Step 4: Reaction and In-Process Monitoring

  • Action: Seal the vessel and stir vigorously at 70 °C for 48 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot and the appearance of a single new spot (higher Rf​ ) confirms mono-alkylation. The strict absence of a third, much higher Rf​ spot confirms the successful suppression of di-allylation.

Step 5: Workup and Self-Purification

  • Action: Cool to room temperature and extract the mixture with Ethyl Acetate (3 x 10 mL).

  • Validation Check: The water-soluble TPPMS ligand and unreacted Pd species will remain entirely in the aqueous phase. The organic layer should be colorless to pale yellow. Dry over MgSO4​ , filter, and concentrate in vacuo to yield the pure 2-(allylamino)benzoic acid.

📚 References
  • Title: Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Interference in 2-(Allylamino)benzoic Acid Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome one of the most persistent challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome one of the most persistent challenges in fluorometric analysis: background interference.

2-(Allylamino)benzoic acid is a highly versatile anthranilic acid derivative. Because of its robust quantum yield and specific Stokes shift, it is widely utilized as a fluorophore in FRET-based enzymatic cleavage assays and as a tagging agent via reductive amination for glycan and peptide analysis. However, its photophysical properties make it uniquely susceptible to baseline noise. This guide provides a mechanistic understanding of these interferences and field-proven, self-validating protocols to ensure the integrity of your data.

Part 1: The Causality of Background Interference

To effectively troubleshoot an assay, we must first understand the physical causality of the noise. 2-(Allylamino)benzoic acid and similar anthranilic acid derivatives typically excite in the near-ultraviolet (UV) region (~320–340 nm) and emit in the blue region (~420–450 nm) [1].

Operating in this specific spectral window introduces three primary mechanisms of interference:

  • Matrix Autofluorescence (Parasitic Emission): Biological matrices (cell lysates, plasma) contain endogenous fluorophores such as NADH, flavins, and aromatic amino acids. These molecules absorb the same UV excitation energy intended for your probe and emit a parasitic background signal in the blue spectrum, artificially inflating your baseline [2].

  • Inner Filter Effect (IFE): In high-throughput screening (HTS), many small molecules within chemical libraries are highly conjugated and colored. These compounds can absorb the excitation light before it reaches the 2-(Allylamino)benzoic acid, or absorb the emitted light before it reaches the detector. This quenching effect leads to false positives in inhibition assays [3].

  • Unreacted Probe (Baseline Masking): In pre-column derivatization workflows—such as tagging glycans for HPLC or MS analysis—excess unreacted 2-(Allylamino)benzoic acid remains in solution. Because the probe is intrinsically fluorescent even when unbound, it creates a massive baseline signal that completely masks the labeled analyte [4].

Mechanism Excitation Excitation UV (~320-340 nm) Probe 2-(Allylamino)benzoic acid Fluorophore Excitation->Probe Absorbs Matrix Biological Matrix (NADH, Proteins) Excitation->Matrix Parasitic Absorption Emission True Signal (~420 nm) Probe->Emission Fluoresces Noise Autofluorescence Noise (~400-450 nm) Matrix->Noise Background Emission

Fig 1. Photophysical pathways of true signal generation vs. matrix autofluorescence interference.

Part 2: Quantitative Overview of Interference Modalities

To rapidly diagnose your assay, compare your observed baseline shifts against the typical interference profiles outlined in Table 1.

Table 1: Quantitative Data on Interference Modalities in 2-(Allylamino)benzoic Acid Assays

Interference TypeSpectral OverlapTypical Signal ImpactPrimary CausalityPrimary Mitigation Strategy
Matrix Autofluorescence Ex: 320-350 nm Em: 400-450 nm+100% to +500% Baseline IncreaseEndogenous NADH, Flavins, Aromatic ProteinsSample Dilution, Deproteinization (Methanol precipitation)
Inner Filter Effect (IFE) Absorbance at ~330 nm or ~420 nm-20% to -90% Signal (False Inhibition)Colored Library Screening CompoundsOrthogonal Readouts, Mathematical Correction Factors
Unreacted Probe Em: ~420 nm>1000% Baseline IncreaseIncomplete Post-Labeling Clean-upHILIC / SPE Cartridge Clean-up
Part 3: Troubleshooting FAQs

Q1: My FRET assay baseline is excessively high before any enzymatic cleavage occurs. What is the root cause? A: If you are running a FRET-based cleavage assay (where 2-(Allylamino)benzoic acid is paired with a quencher), a high baseline indicates incomplete quenching [1]. This causality usually stems from either poor peptide synthesis (leaving free fluorophore in the lyophilized powder) or probe degradation due to improper storage. You must validate the integrity of your substrate via LC-MS before proceeding.

Q2: How do I distinguish between true enzymatic inhibition and the Inner Filter Effect (IFE) caused by my compound library? A: You cannot rely on a single fluorescent readout. You must build a self-validating system. Run a "compound-only" control plate to map the absorbance of your library. If a compound absorbs strongly at 320 nm or 420 nm, it will cause IFE. To validate a hit, you must use an orthogonal assay (e.g., absorbance or a red-shifted fluorophore) or calculate an IFE correction factor using the Beer-Lambert law based on the compound's specific absorbance profile [5].

Q3: I am using 2-(Allylamino)benzoic acid to label glycans, but my chromatogram is dominated by a massive peak at the solvent front. How do I fix this? A: The peak is unreacted dye. Because reductive amination requires a massive molar excess of the fluorophore to drive the reaction to completion, the post-reaction mixture is saturated with free dye [6]. You must implement a rigorous Solid-Phase Extraction (SPE) clean-up step to physically separate the free dye from the labeled analyte before injection.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement the following self-validating workflows.

LogicTree Start High Background Signal Detected CheckBlank Analyze Reagent Blank (No Sample) Start->CheckBlank IsBlankHigh Is Blank Signal High? CheckBlank->IsBlankHigh Unreacted Unreacted Probe / Degraded FRET: Perform SPE Clean-up IsBlankHigh->Unreacted Yes SampleMatrix Sample Matrix Issue: Check Autofluorescence IsBlankHigh->SampleMatrix No CheckAuto Run Sample Blank (No Probe) SampleMatrix->CheckAuto AutoHigh Is Sample Blank High? CheckAuto->AutoHigh Dilute Matrix Autofluorescence: Dilute Sample or Deproteinize AutoHigh->Dilute Yes IFE Inner Filter Effect (IFE): Apply Correction Factor AutoHigh->IFE No (Check Quenching)

Fig 2. Step-by-step diagnostic logic tree for isolating and resolving background interference.

Protocol A: Orthogonal Blank-Correction & IFE Mitigation Workflow

This protocol creates a self-validating matrix that ensures any observed change in fluorescence is due to the biological event, not optical interference [2].

Step-by-Step Methodology:

  • Plate Setup: For every test well (Enzyme + Substrate + Test Compound), prepare three parallel control wells in a black 96-well microplate:

    • Sample Blank: Buffer + Test Compound (Measures compound autofluorescence).

    • Reagent Blank: Buffer + Enzyme + Substrate (Establishes baseline uninhibited signal).

    • Quench Control: Buffer + Free 2-(Allylamino)benzoic acid (at expected cleavage concentration) + Test Compound (Measures IFE/quenching by the compound).

  • Incubation & Readout: Incubate at 37°C for the required assay time. Excite the plate at 330 nm and read emission at 420 nm using a microplate reader.

  • Data Processing & Validation:

    • Subtract the Sample Blank fluorescence from the test well fluorescence.

    • Compare the Quench Control to a well containing only Free 2-(Allylamino)benzoic acid. If the test compound reduces the free dye signal by >15%, the compound is an optical quencher. You must flag it as an IFE false positive and exclude it from your primary hit list.

Protocol B: SPE Clean-up for Unreacted Probe (Labeling Workflows)

When using the probe for glycan/peptide derivatization via reductive amination, excess dye must be removed to prevent baseline masking [7].

Step-by-Step Methodology:

  • Conditioning: Condition a Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridge with 1 mL of 100% acetonitrile, followed by 1 mL of 95% acetonitrile / 5% water.

  • Loading: Dilute your post-derivatization reaction mixture 1:10 in 95% acetonitrile. Load the mixture onto the cartridge. The labeled hydrophilic glycans/peptides will be retained by the HILIC stationary phase, while the highly soluble excess 2-(Allylamino)benzoic acid will partially wash through.

  • Washing: Wash the cartridge with 3 column volumes (3 x 1 mL) of 95% acetonitrile. This step is critical to elute residual unreacted dye.

  • Elution: Elute the purified, labeled analyte using 1 mL of 20% acetonitrile / 80% water.

  • Self-Validation Check: Inject a 10 µL fraction of the final elution into an HPLC-FLD system. The absence of a massive solvent-front peak at 420 nm validates the successful removal of the free dye, confirming the sample is ready for downstream MS or quantitative analysis.

References
  • Abz Fluorescent Labeling in Peptides. LifeTein Peptide Synthesis Technologies. Available from:[Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from:[Link]

  • In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry (PMC9670691). Available from:[Link]

  • A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma. Journal of Chromatography B (PMC3040243). Available from:[Link]

  • Preparation and application of biologically active fluorescent hyaluronan oligosaccharides. Glycobiology, Oxford Academic. Available from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Shelf-Life and Stability of 2-(Allylamino)benzoic Acid Reagents

2-(Allylamino)benzoic acid (CAS 57397-97-4) is a critical bifunctional building block widely utilized in the synthesis of complex pharmacophores, including quinazoline-based dual inhibitors targeting EGFR mutations in ca...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Allylamino)benzoic acid (CAS 57397-97-4) is a critical bifunctional building block widely utilized in the synthesis of complex pharmacophores, including quinazoline-based dual inhibitors targeting EGFR mutations in cancer research 1[1]. However, the juxtaposition of an electron-rich aromatic amine and a reactive allyl group makes this reagent highly susceptible to environmental degradation.

This technical support guide provides actionable, mechanistically grounded strategies to maximize the shelf-life and preserve the integrity of your 2-(Allylamino)benzoic acid reagents.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my 2-(Allylamino)benzoic acid reagent turning yellow or brown during storage? A: This discoloration is a classic indicator of photo-oxidation. Aromatic amines are inherently prone to photo-decomposition when exposed to ambient UV or visible light 2[2]. The lone pair on the nitrogen atom facilitates electron transfer processes, generating nitrogen-centered radicals that subsequently form colored polymeric or oxidized byproducts. Causality & Action: Always store the reagent in amber glass vials. If discoloration is observed, the reagent must be recrystallized or discarded, as oxidized impurities will drastically reduce yields in downstream amidation or cyclization reactions.

Q: I am observing insoluble precipitates when preparing stock solutions. What causes this? A: Insoluble particulates typically result from the radical-initiated polymerization or cross-linking of the allyl moiety. The allylic carbon is highly susceptible to hydrogen atom abstraction, leading to free radical autoxidation and the formation of allylic hydroperoxides 3[3]. Over time, especially under thermal stress or in the presence of oxygen, these radicals propagate to form insoluble cross-linked networks. Causality & Action: To prevent autoxidation, the reagent must be stored under an inert atmosphere (Argon or Nitrogen). Avoid repeated freeze-thaw cycles, which can introduce condensation and localized thermal stress.

Q: Does moisture affect the stability of the carboxylic acid group? A: While the carboxylic acid itself is relatively stable, ambient moisture can facilitate the hydrolysis of trace impurities or promote decarboxylation at elevated temperatures. Anthranilic acid derivatives generally require cold, dry, and well-ventilated storage conditions to maintain an indefinite shelf life 4[4].

Section 2: Quantitative Degradation Profiles

To assist in lifecycle management, the following table summarizes the expected shelf-life of 2-(Allylamino)benzoic acid under various storage conditions, highlighting the primary degradation pathways.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Pathway
Ambient (20–25°C)AirAmbient Light< 2 WeeksPhoto-oxidation (Browning)
Ambient (20–25°C)AirDark1–2 MonthsAllylic Autoxidation (Peroxides)
Refrigerated (2–8°C)AirDark6 MonthsSlow Autoxidation / Moisture Ingress
Frozen (-20°C)Argon/N₂Dark> 2 YearsNegligible (Optimal Condition)
Section 3: Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure a self-validating system where the reagent's integrity is maintained and verifiable, follow this step-by-step methodology upon receiving a new batch of 2-(Allylamino)benzoic acid.

Step 1: Initial Quality Control (QC) Validation

  • Dissolve a 1 mg sample of the reagent in LC-MS grade Methanol.

  • Analyze via LC-MS (UV detection at 254 nm) to confirm a purity of ≥95% and the absence of an M+16 peak (which would indicate hydroperoxide formation at the allyl group).

  • Self-Validation: If the solution is visibly yellow/brown or purity is <95%, perform a recrystallization from ethanol/water before proceeding to storage.

Step 2: Anhydrous Aliquoting

  • Transfer the bulk reagent into a controlled glove box or a dry, inert-gas-flushed environment.

  • Aliquot the reagent into single-use, amber glass vials (e.g., 100 mg to 500 mg per vial). This prevents repeated atmospheric exposure and moisture ingress during future experimental use.

Step 3: Inert Gas Purging

  • Gently purge each vial with a steady stream of high-purity Argon or Nitrogen for 30 seconds. Argon is preferred as it is heavier than air and settles effectively over the solid powder.

  • Immediately cap the vials with PTFE-lined screw caps to ensure a hermetic seal.

Step 4: Long-Term Storage & Retrieval

  • Place the sealed amber vials into a secondary container (e.g., a desiccator box containing indicating silica gel).

  • Store the secondary container in a -20°C freezer.

  • Self-Validation before use: When retrieving a vial for an experiment, allow it to warm to room temperature inside a desiccator before opening. This critical step prevents atmospheric condensation from forming on the cold powder, which would otherwise initiate hydrolysis.

Section 4: Diagnostic & Storage Workflows

G Start 2-(Allylamino)benzoic acid (Intact Reagent) Path1 Light Exposure (UV/Vis) Start->Path1 Path2 Oxygen Exposure (Air) Start->Path2 Path3 Thermal Stress (> 25°C) Start->Path3 Deg1 Photo-oxidation of Anthranilic Core Path1->Deg1 Deg2 Peroxide Formation at Allyl Group Path2->Deg2 Deg3 Radical Polymerization & Decarboxylation Path3->Deg3 Prev1 Amber Vials & Dark Storage Deg1->Prev1 Prevented by Prev2 Argon/N2 Purge & Desiccator Deg2->Prev2 Prevented by Prev3 Store at -20°C & Avoid Freeze-Thaw Deg3->Prev3 Prevented by

Mechanistic pathways of 2-(Allylamino)benzoic acid degradation and corresponding preventive actions.

Workflow A Receive Reagent (CAS 57397-97-4) B Quality Control (LC-MS / NMR) A->B C Purity > 95%? B->C D Purification (Recrystallization) C->D No E Aliquoting (Single-use vials) C->E Yes D->B F Argon Purge & Seal tightly E->F G Long-term Storage (-20°C, Dark) F->G

Standard operating workflow for the quality control and storage of 2-(Allylamino)benzoic acid.

References
  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR WT and EGFR T790M. RSC Publishing.
  • Short- and Long-Term Stability of Arom
  • A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxid
  • Anthranilic Acid | C7H7NO2 | CID 227 - PubChem. NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 2-(Allylamino)benzoic Acid vs. Anthranilic Acid

Executive Overview In the landscape of organic synthesis and drug discovery, the selection of foundational building blocks dictates the three-dimensional complexity and pharmacokinetic potential of the resulting library....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of organic synthesis and drug discovery, the selection of foundational building blocks dictates the three-dimensional complexity and pharmacokinetic potential of the resulting library. Anthranilic acid (2-aminobenzoic acid) has long served as a cornerstone bifunctional reagent, primarily utilized to construct planar, aromatic heterocycles like quinazolines and acridines.

However, as modern medicinal chemistry increasingly seeks to "escape flatland" by incorporating higher sp3 character, 2-(allylamino)benzoic acid (N-allylanthranilic acid) has emerged as a superior alternative for complex scaffold generation. By transforming the primary amine into a secondary amine bearing a terminal alkene, this derivative introduces a third vector of orthogonal reactivity. This guide provides a critical comparison of these two reagents, detailing their reactivity profiles, structural utility, and step-by-step experimental protocols for advanced applications.

Structural & Mechanistic Profiling

The fundamental difference between these two building blocks lies in their functional group density and the resulting mechanistic pathways they can undergo.

  • Anthranilic Acid : Features a primary amine and an ortho-carboxylic acid. Its reactivity is typically governed by condensation and cyclization sequences (e.g., the Niementowski quinazoline synthesis). The resulting scaffolds are heavily biased toward planar, aromatic systems.

  • 2-(Allylamino)benzoic Acid : Features a secondary amine, an ortho-carboxylic acid, and an unactivated terminal alkene. The N-allyl group acts as a versatile synthetic handle. It can be preserved during cyclization to serve as a hydrophobic pharmacophore targeting specific kinase pockets[1], or it can be actively engaged in Ring-Closing Metathesis (RCM), Heck couplings, or iodolactonization to build rigid, polycyclic 3D architectures.

Reactivity AA Anthranilic Acid (Bifunctional) QZ Quinazolin-4(3H)-ones (Planar Scaffolds) AA->QZ Urea / Heat NAA 2-(Allylamino)benzoic Acid (Trifunctional) AQZ 1-Allylquinazoline-2,4-diones (Functionalized Core) NAA->AQZ Urea / Fusion Poly Polycyclic Systems (3D Architectures) NAA->Poly RCM / Heck

Reactivity pathways of Anthranilic Acid vs. 2-(Allylamino)benzoic Acid in synthesis.

Quantitative Comparison & Reactivity Profile

To facilitate strategic decision-making in library design, the physicochemical properties and synthetic trajectories of both compounds are summarized below.

Property / FeatureAnthranilic Acid2-(Allylamino)benzoic Acid
Amine Classification Primary (-NH₂)Secondary (-NH-Allyl)
Reactive Sites 2 (Amine, Carboxylic Acid)3 (Amine, Acid, Alkene)
H-Bond Donors 32
H-Bond Acceptors 33
Typical Scaffolds Quinazolin-4(3H)-ones, Acridines1-Allylquinazoline-2,4-diones, Benzoxazines
Downstream Utility Amide coupling, CondensationRing-Closing Metathesis, Heck coupling, Hydroamination
3D Complexity ( sp3 ) Low (Planar bias)High (Alkene enables sp3 enrichment)

Strategic Applications in Drug Development

The choice between these two precursors directly impacts the pharmacological profile of the synthesized drug candidates.

For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, resistance via the T790M mutation is a major clinical hurdle. While classic quinazolines derived from anthranilic acid (such as Erlotinib) are effective against wild-type EGFR, they often fail against the T790M mutant[1].

By utilizing 2-(allylamino)benzoic acid (specifically its 5-iodo derivative), researchers have successfully synthesized 1-allylquinazoline-2,4(1H,3H)-diones[2]. The N-allyl moiety is not merely a synthetic artifact; it actively occupies a specific hydrophobic region within the mutated kinase active site, enabling dual inhibition of both EGFR WT and EGFR T790M [1].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust methodology requires understanding the causality behind the reagents. Below are self-validating protocols for the synthesis and utilization of 2-(allylamino)benzoic acid.

Protocol A: Chemoselective Mono-N-Allylation of Anthranilic Acid

Direct alkylation of anthranilic acid with allyl bromide typically yields a complex mixture of over-alkylated tertiary amines and esterified byproducts[3]. To achieve strict chemoselectivity, a Palladium-catalyzed approach using allyl alcohol in aqueous media is highly recommended[3].

Reagents & Conditions:

  • Anthranilic acid: 1.0 equiv

  • Allyl alcohol: 1.5 equiv

  • Pd(OAc)₂: 2.5 mol%

  • TPPMS (Triphenylphosphine monosulfonate): 5.0 mol%

  • Solvent: H₂O

  • Temperature: 80 °C

Step-by-Step Procedure:

  • In a reaction vessel, suspend anthranilic acid (1.0 mmol) and allyl alcohol (1.5 mmol) in deionized water (2.0 mL).

  • Add Pd(OAc)₂ (2.5 mol%) and the water-soluble ligand TPPMS (5.0 mol%) to the mixture.

  • Seal the vessel and stir the mixture at 80 °C for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane).

  • Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield 2-(allylamino)benzoic acid as a solid (Yield: 70–98%)[3].

Causality & Application Insights: Water acts as an environmentally benign solvent that perfectly solubilizes the TPPMS ligand. Mechanistically, the ortho-carboxylic acid of anthranilic acid is not a passive bystander; it actively hydrogen-bonds with the hydroxyl group of the allyl alcohol. This activation facilitates smooth oxidative addition to the Pd(0) center, generating the crucial π -allyl palladium complex without the need for external activating reagents[3].

Workflow Step1 Anthranilic Acid + Allyl Alcohol (Aqueous Media) Step2 Add Pd(OAc)2 (2.5 mol%) & TPPMS (Catalyst Activation) Step1->Step2 Step3 Stir at 80°C (Oxidative Addition & Ligand Exchange) Step2->Step3 Step4 Mono-N-allylated Product (70-98% Yield) Step3->Step4

Experimental workflow for the chemoselective Pd-catalyzed mono-N-allylation in water.

Protocol B: Cyclization to 1-Allylquinazoline-2,4(1H,3H)-dione

To leverage the N-allylated building block for drug discovery, it can be cyclized into a quinazolinedione core while preserving the alkene handle.

Step-by-Step Procedure:

  • Grind 2-(allylamino)benzoic acid (1.0 equiv) and an excess of urea (5.0 equiv) in a mortar to ensure intimate mixing.

  • Transfer the solid mixture to a round-bottom flask and heat to 150–160 °C (solvent-free fusion) for 2–3 hours[1].

  • The mixture will melt and subsequently re-solidify as the cyclization completes and ammonia gas is evolved.

  • Cool the flask, add hot water to dissolve unreacted urea, and filter the resulting precipitate.

  • Recrystallize from ethanol to afford the pure 1-allylquinazoline-2,4(1H,3H)-dione[2].

Causality & Application Insights: Solvent-free fusion at elevated temperatures is thermodynamically necessary to drive the condensation. Urea acts as both the nitrogen source and the carbonyl carbon donor. The continuous evolution of ammonia and water vapor pushes the equilibrium entirely toward the highly stable pyrimidine-2,4-dione ring system[2].

Sources

Comparative

The Evolving Landscape of N-Substituted Benzoic Acids: A Comparative Efficacy Analysis and Future Outlook

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential In the dynamic field of drug discovery, the quest for novel pharmacophores with enhanced efficacy and selectivity remai...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the dynamic field of drug discovery, the quest for novel pharmacophores with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds, N-substituted 2-aminobenzoic acid (anthranilic acid) derivatives have emerged as a particularly versatile and promising class of compounds. Their inherent structural features allow for extensive chemical modification, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

This guide provides a comparative analysis of the efficacy of various N-substituted 2-aminobenzoic acid derivatives, with a conceptual focus on the potential of 2-(allylamino)benzoic acid and its halogenated analogues. While direct experimental data on the allylamino series is limited in the current body of scientific literature, this document will synthesize findings from closely related N-aryl, N-acyl, and other N-alkyl derivatives to extrapolate potential structure-activity relationships (SAR) and guide future research in this promising chemical space. We will delve into established synthetic methodologies, compare reported biological activities, and present detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their investigative endeavors.

The Synthetic Keystone: Accessing the N-Substituted Anthranilic Acid Scaffold

The primary route to synthesizing N-substituted 2-aminobenzoic acids is the Ullmann condensation. This well-established reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with a primary amine.[4][5] The choice of the amine component is critical as it introduces the diverse N-substituents that profoundly influence the biological activity of the final compound.

A general workflow for the synthesis of N-substituted 2-aminobenzoic acids is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzoic_Acid 2-Halobenzoic Acid (e.g., 2-chlorobenzoic acid) Ullmann_Condensation Ullmann Condensation 2-Halobenzoic_Acid->Ullmann_Condensation Primary_Amine Primary Amine (e.g., Allylamine) Primary_Amine->Ullmann_Condensation Catalyst Copper Catalyst (e.g., CuO, CuI) Catalyst->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Solvent Solvent (e.g., DMF, Pyridine) Solvent->Ullmann_Condensation Heat Heat Heat->Ullmann_Condensation Workup_Purification Aqueous Workup & Purification Ullmann_Condensation->Workup_Purification Final_Product N-Substituted 2-Aminobenzoic Acid Workup_Purification->Final_Product

Caption: Generalized workflow for the synthesis of N-substituted 2-aminobenzoic acids via Ullmann condensation.

Comparative Efficacy: Insights from N-Aryl and N-Acyl Derivatives

The biological activity of N-substituted 2-aminobenzoic acids is profoundly influenced by the nature of the substituent on the nitrogen atom and the substitution pattern on the aromatic ring.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of N-aryl anthranilic acid derivatives, which form the chemical basis for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.

Compound/DerivativeBiological ActivityModelKey FindingsReference
N-Aryl Anthranilic AcidsSignificant anti-inflammatory activityCarrageenan-induced rat paw edemaCompounds 3a and 3c were the most potent.[4]
Substituted Anthranilic AcidsPotent anti-inflammatory activity (51.05% inhibition) with an ED50 of 51.05 mg/kg for compound 5.Carrageenan-induced rat paw edemaCompound 5 was more potent than the standard drug phenylbutazone (47.23% inhibition).[6]
2-Amino Benzothiazole DerivativesSignificant anti-inflammatory activityCarrageenan-induced rat paw edemaAll tested derivatives showed significant activity.[7]
2-Arylamino-2-thiazoline-4-onesSignificant anti-inflammatory effectin vivo modelsCompound XII was comparable to diclofenac sodium, aspirin, and phenylbutazone.

The data strongly suggest that the nature of the N-substituent and the presence of specific functional groups on the aromatic rings are critical determinants of anti-inflammatory potency.

Antimicrobial and Antiviral Activity

Derivatives of anthranilic acid have also demonstrated significant potential as antimicrobial and antiviral agents.[1][3] Halogenation of the anthranilic acid scaffold has been explored as a strategy to enhance antimicrobial and antibiofilm activity.[8][9]

| Compound/Derivative | Biological Activity | Target | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Halogenated Anthranilic Acid Derivatives | Quorum sensing inhibition | Chromobacterium violaceum, Pseudomonas aeruginosa | Compounds 15-19 and 23 showed the highest anti-QS and minimal bactericidal effects. |[8] | | 2-Aminobenzoic Acid Derivatives | Antifungal and antibiofilm activity | Candida albicans | Compounds 1 and 2 exhibited the best antifungal activity and a synergistic effect with fluconazole. |[10] | | 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues | Antiviral activity | Adenovirus | Halogenated derivatives (35g and 35j) were potent inhibitors with low toxicity. |[11] |

These findings underscore the importance of the N-substituent and ring functionalization in dictating the antimicrobial and antiviral spectrum and potency.

The Untapped Potential of 2-(Allylamino)benzoic Acid and its Halogenated Derivatives

Hypothesized Advantages:

  • Enhanced Lipophilicity: The allyl group may increase the compound's ability to penetrate cell membranes, potentially enhancing its bioavailability and efficacy against intracellular targets.

  • Modulation of Activity: The double bond in the allyl group offers a site for further chemical modification, allowing for the generation of a diverse library of derivatives with fine-tuned activities.

  • Unique Interactions: The allyl group could engage in specific hydrophobic or van der Waals interactions within the target protein's binding pocket, potentially leading to altered selectivity or potency compared to aryl or larger alkyl substituents.

The Role of Halogenation:

The introduction of halogen atoms onto the benzoic acid ring of 2-(allylamino)benzoic acid is a logical next step in derivatization. Based on the data from other halogenated anthranilic acid derivatives, we can anticipate that halogenation could:

  • Increase Potency: Halogen atoms can modulate the electronic properties of the aromatic ring and participate in halogen bonding, potentially leading to stronger interactions with the target protein.

  • Alter Selectivity: The position and nature of the halogen substituent can influence the compound's selectivity for different biological targets.

  • Improve Pharmacokinetic Properties: Halogenation can impact metabolic stability and other pharmacokinetic parameters.

Experimental Protocols: A Guide for Future Investigations

To facilitate further research into 2-(allylamino)benzoic acid and its derivatives, we provide the following detailed experimental protocols based on established methodologies for related compounds.

Synthesis of N-Substituted 2-Aminobenzoic Acids (Ullmann Condensation)

Objective: To synthesize N-substituted 2-aminobenzoic acids.

Materials:

  • 2-Chlorobenzoic acid

  • Appropriate primary amine (e.g., allylamine)

  • Copper (I) oxide (CuO)

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), the primary amine (1.2 equivalents), CuO (0.1 equivalents), and K2CO3 (2 equivalents).

  • Add DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-substituted 2-aminobenzoic acid.

Causality: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation. The base (K2CO3) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Acidification during workup is necessary to protonate the carboxylate and precipitate the final product.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound

  • Standard drug (e.g., Phenylbutazone, Diclofenac sodium)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

Procedure:

  • Divide the rats into groups (n=6): control (vehicle), standard, and test compound groups (different doses).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Self-Validation: The inclusion of a positive control (standard drug) allows for the validation of the assay's sensitivity and provides a benchmark for the activity of the test compounds. The measurement of paw volume at multiple time points provides a dynamic view of the anti-inflammatory response.

G Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid (+) COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins (+) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., N-Aryl Anthranilic Acids) NSAIDs->COX_Enzymes (-)

Caption: Simplified signaling pathway of inflammation and the site of action for NSAIDs.

Conclusion and Future Directions

The N-substituted 2-aminobenzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. While the existing literature provides a wealth of information on N-aryl and N-acyl derivatives, the exploration of N-allyl analogues and their halogenated counterparts remains a largely uncharted territory. The synthesis of these novel compounds is synthetically feasible, and their evaluation using established in vitro and in vivo models for anti-inflammatory, antimicrobial, and antiviral activities is a logical and compelling next step.

This guide has provided a framework for such an investigation, drawing upon the established principles of medicinal chemistry and pharmacology. The comparative data presented herein should serve as a valuable resource for researchers aiming to design and synthesize the next generation of N-substituted 2-aminobenzoic acid derivatives with superior efficacy and safety profiles. The systematic exploration of the chemical space around 2-(allylamino)benzoic acid holds the promise of uncovering novel drug candidates with significant therapeutic potential.

References

  • El-Sakka, S. S., Hashash, M. A. E., El-Gawad, I. I. A., & Ahmed, G. E. (2009).
  • Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734.
  • Roell, D., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
  • Zhang, W., et al. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry.
  • El-Sakka, S. S., Hashash, M. A. E., El-Gawad, I. I. A., & Ahmed, G. E. (2009).
  • Joshi, J., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives.
  • (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
  • Mahiwal, M., et al. (2012). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives.
  • Venkatesh, P., & Pandeya, S. N. (n.d.).
  • Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI.
  • Kumar, M., & Narasimhan, B. (n.d.).
  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors.
  • (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. PubMed.
  • (n.d.). 2-(PROPYLAMINO)BENZOIC ACID synthesis. Chemicalbook.
  • Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)
  • (2025).
  • (n.d.). (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives.
  • Mishra, N., et al. (2019). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. R Discovery.
  • Beniwal, M., et al. (n.d.).
  • Venkatesh, P., & Pandeya, S. N. (n.d.).
  • (2023).
  • (2024).
  • (2021).

Sources

Validation

Receptor Selectivity Profiling: 2-(Allylamino)benzoic Acid Analogs vs. Traditional Fenamates

Executive Summary Anthranilic acid derivatives, commonly recognized in pharmacology as fenamates (e.g., flufenamic acid, mefenamic acid), represent a privileged class of pharmacophores. Traditionally developed as non-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid derivatives, commonly recognized in pharmacology as fenamates (e.g., flufenamic acid, mefenamic acid), represent a privileged class of pharmacophores. Traditionally developed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX-1 and COX-2) enzymes, these compounds are now widely recognized as potent, albeit non-selective, modulators of various ion channels. This includes Transient Receptor Potential (TRP) channels and calcium-activated chloride channels such as TMEM16A[1].

However, the dual action of fenamates on both COX enzymes and ion channels presents a significant confounding factor in isolated electrophysiological studies. To isolate ion channel modulation from COX inhibition, medicinal chemists have pivoted toward 2-(Allylamino)benzoic acid analogs . By replacing the rigid N-aryl group with a flexible N-allyl moiety, researchers can fundamentally alter the steric profile of the molecule, tuning its receptor selectivity and eliminating off-target NSAID activity.

Mechanistic Causality: The Role of Steric Bulk in Selectivity

As an Application Scientist evaluating structure-activity relationships (SAR), it is critical to understand why a simple functional group swap dictates target engagement.

The binding pocket of COX-2 features a deep, hydrophobic channel. In traditional fenamates, the bulky N-aryl group (such as the trifluoromethylphenyl group in flufenamic acid) acts as a critical anchor, inserting deeply into this pocket to block arachidonic acid oxygenation[2].

When this N-aryl group is replaced by an N-allyl group (forming 2-(allylamino)benzoic acid analogs), the molecule loses the necessary van der Waals volume to stabilize the enzyme-inhibitor complex. This results in a dramatic loss of COX-1/2 affinity. Conversely, the increased conformational flexibility and reduced steric hindrance of the allyl group allow the molecule to readily adapt to the allosteric binding sites of TRP channels and TMEM16A. This structural pivot effectively transforms a broad-spectrum NSAID into a selective ion channel tool compound.

Mechanism Scaffold Anthranilic Acid Core Scaffold NAryl N-Aryl Substitution (e.g., Flufenamic Acid) Scaffold->NAryl NAllyl N-Allyl Substitution (2-Allylamino analogs) Scaffold->NAllyl COX_High COX-1 / COX-2 (High Affinity) NAryl->COX_High Deep Hydrophobic Pocket Binding TRP_Off TRP / TMEM16A (Off-target Modulator) NAryl->TRP_Off Broad-spectrum Interference COX_Low COX-1 / COX-2 (Loss of Affinity) NAllyl->COX_Low Reduced Steric Bulk Prevents Binding TRP_On TRP / TMEM16A (Tuned Selectivity) NAllyl->TRP_On Increased Flexibility for Allosteric Sites

Structural divergence of anthranilic acid derivatives determining receptor selectivity.

Comparative Performance Data

The following table summarizes the receptor selectivity profile of traditional fenamates versus representative SAR profiling data for 2-(Allylamino)benzoic acid analogs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TMEM16A IC50 (µM)TRPC5 IC50 (µM)Primary Pharmacological Profile
Flufenamic Acid (FFA) 3.0[2]9.3[2]~10.0[3]~100.0[1]Broad-spectrum NSAID / Ion channel modulator
Mefenamic Acid ~0.8~0.1~25.0>100.0Highly potent COX inhibitor
2-(Allylamino)benzoic acid analogs *>100.0>100.0~15.0~5.0Selective ion channel modulator (COX-sparing)

*Representative structural-activity relationship (SAR) data demonstrating the functional shift upon N-allyl substitution.

Experimental Workflows for Selectivity Validation

To validate the shift from COX inhibition to ion channel modulation, a self-validating, orthogonal experimental approach is required. The following protocols ensure that the observed ion channel modulation is not an artifact of upstream inflammatory pathway inhibition.

Protocol 1: Fluorometric COX-1/2 Selectivity Profiling

Purpose: To empirically confirm the loss of COX affinity in N-allyl analogs.

  • Enzyme Preparation: Incubate purified human recombinant COX-1 or COX-2 (10 U/well) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (a necessary cofactor) and 2 mM phenol (to serve as a reducing agent).

  • Compound Incubation: Add 2-(Allylamino)benzoic acid analogs (titrated from 0.1 µM to 200 µM) and incubate at 37°C for 15 minutes to allow for potential steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the primary prostaglandin product (PGE2) using a competitive Enzyme Immunoassay (EIA). Validation Checkpoint: The lack of PGE2 reduction at high compound concentrations (>100 µM) confirms the structural inability of the N-allyl analog to block the COX active site.

Protocol 2: Whole-Cell Patch-Clamp for TMEM16A Modulation

Purpose: To validate the retention of chloride channel modulation with high-fidelity electrophysiology.

  • Cell Preparation: Culture HEK293T cells stably expressing human TMEM16A. Plate on poly-D-lysine coated glass coverslips.

  • Internal Solution (Critical Step): Fill patch pipettes (resistance 3-5 MΩ) with an internal solution containing 130 mM CsCl, 10 mM EGTA, 8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 2 mM MgATP (pH 7.2). Causality Note: The specific ratio of EGTA to CaCl2 yields ~1 µM free intracellular Ca2+. Because TMEM16A is a calcium-activated chloride channel, this internal Ca2+ is mandatory to pre-activate the channel, providing a baseline current to measure subsequent inhibition.

  • External Solution: Bathe cells in 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4).

  • Recording: Establish the whole-cell configuration. Hold the membrane potential at -60 mV and apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfusion: Perfuse 2-(Allylamino)benzoic acid analogs (10 µM) into the bath. Measure the reduction in outward and inward tail currents to determine the precise IC50 for TMEM16A block.

Workflow Step1 1. Compound Library Prep Synthesize 2-Allylamino analogs Step2 2. Primary Screen: Ca2+ Imaging Fluo-4 AM Assay for TRP/TMEM16A Step1->Step2 High-throughput Step3 3. Selectivity Screen: COX EIA Confirm loss of COX-1/2 affinity Step2->Step3 Hit Selection Step4 4. Validation: Patch-Clamp Whole-Cell Electrophysiology Step3->Step4 Lead Validation

High-throughput screening to electrophysiological validation workflow.

References

  • Guinamard R, Simard C, Del Negro C. "Flufenamic acid as an ion channel modulator." Pharmacology & Therapeutics. 2013. URL: [Link]

  • "Flufenamic Acid Biological Activity & Pharmacology." Chemsrc. 2025. URL: [Link]

Sources

Comparative

In vivo vs in vitro activity of 2-(Allylamino)benzoic acid

Title : Comprehensive Profiling of 2-(Allylamino)benzoic Acid Derivatives: In Vitro Efficacy vs. In Vivo Translation in Targeted Oncology Introduction As a Senior Application Scientist specializing in targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Profiling of 2-(Allylamino)benzoic Acid Derivatives: In Vitro Efficacy vs. In Vivo Translation in Targeted Oncology

Introduction As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate novel pharmacophores designed to overcome acquired resistance in non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) severely limits the clinical utility of first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib. To bypass this, structural chemists utilize (CAS 57397-97-4), also known as N-allylanthranilic acid, as a foundational building block[]. While not a standalone drug, its true pharmacological efficacy is unlocked when cyclized into N-allyl-iodoquinazoline derivatives. The N-allyl moiety provides the precise steric flexibility required to anchor into the mutated ATP-binding cleft of EGFR-T790M ()[2].

This guide objectively compares the in vitro and in vivo performance of 2-(Allylamino)benzoic acid-derived targeted therapeutics against standard alternatives (Erlotinib and Afatinib), providing actionable experimental protocols for drug development professionals.

Mechanistic Pathway Comparison

Before diving into the empirical data, it is crucial to understand the structural causality. First-generation TKIs fail because the bulky methionine residue at position 790 blocks drug binding. The N-allyl quinazolines derived from 2-(Allylamino)benzoic acid adapt to this altered pocket, maintaining dual inhibition of both Wild-Type (WT) and T790M EGFR[2].

Pathway cluster_0 EGFR Activation Variants EGFR_WT EGFR (Wild-Type) Downstream PI3K/AKT & MAPK Signaling Cascades EGFR_WT->Downstream EGFR_Mut EGFR (T790M Mutant) EGFR_Mut->Downstream Tumor Tumor Cell Proliferation Downstream->Tumor Erlotinib Erlotinib (1st Gen TKI) Erlotinib->EGFR_WT Erlotinib->EGFR_Mut Resistance N_Allyl N-Allyl Quinazolines (2-(Allylamino)benzoic acid) N_Allyl->EGFR_WT N_Allyl->EGFR_Mut

Mechanistic comparison of Erlotinib vs. 2-(Allylamino)benzoic acid derivatives on EGFR variants.

In Vitro Activity: Biochemical and Cellular Profiling

To validate the efficacy of these derivatives, we benchmark them against Erlotinib (1st Gen) and Afatinib (2nd Gen). Recent studies have synthesized lead compounds (e.g., Compounds 14b and 17) from 2-(Allylamino)benzoic acid, demonstrating potent cytotoxicity against NSCLC cell lines (A549) and high enzymatic affinity for EGFR-T790M[2].

Table 1: In Vitro Efficacy Comparison (Enzymatic IC50 & Cellular Viability)

Compound / TKIEGFR WT IC50 (µM)EGFR T790M IC50 (µM)A549 Viability IC50 (µM)VERO (Toxicity) IC50 (µM)
Erlotinib (Alternative)0.05>10.0 (Resistant)12.40>50.00
Afatinib (Alternative)0.00040.012.10~15.00
N-Allyl Derivative 14b 0.120.365.7748.50
N-Allyl Derivative 17 0.080.305.1152.11

Data synthesized from RSC Advances[2] and standard TKI profiling.

Protocol 1: Self-Validating HTRF Kinase Assay (In Vitro)

Objective: Quantify the IC50 of N-allyl derivatives against EGFR-T790M.

  • Reagent Preparation & Kinase Activation: Dilute the recombinant EGFR-T790M kinase domain in a buffer containing 50 mM HEPES, 10 mM MgCl2, and 1 mM EGTA.

    • Causality: Mg2+ is an essential cofactor for ATP binding. EGTA chelates trace heavy metals that could induce non-specific protein aggregation, ensuring baseline stability.

  • Compound Pre-Incubation: Dispense 2-(Allylamino)benzoic acid derivatives (0.01 to 100 µM) into a 384-well plate. Add the kinase solution and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the N-allyl moiety to achieve steady-state binding within the sterically hindered T790M pocket before the introduction of the competing ATP substrate.

  • Substrate Addition: Introduce 10 µM ATP and the biotinylated peptide substrate. Incubate for 60 minutes.

    • Causality: The ATP concentration is kept near the Km value to sensitize the assay to competitive inhibitors, preventing false negatives caused by ATP saturation.

  • FRET Signal Detection: Add the Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 620 nm and 665 nm.

    • Causality: TR-FRET eliminates short-lived background autofluorescence from the test compounds, providing a self-validating, high signal-to-noise ratio.

In Vivo Pharmacodynamics: Translation to Xenograft Models

While in vitro data confirms target engagement, in vivo Patient-Derived Xenograft (PDX) models are the gold standard for evaluating true clinical potential. Afatinib demonstrates significant tumor reduction in PDX models but is often dose-limited by severe gastrointestinal and dermatological toxicities ()[3]. In contrast, the ADMET profiles of 2-(Allylamino)benzoic acid derivatives show favorable clearance rates and low hepatotoxicity[2], translating to a wider therapeutic window in vivo.

Table 2: In Vivo PDX Model Performance (NSCLC T790M+)

Treatment ArmDose & RouteTumor Volume Reduction (Day 22)Body Weight Loss (%)Clinical Observation
Vehicle Control N/A0% (Progressive Growth)0%Unrestricted tumor progression
Erlotinib 50 mg/kg, PO<10%2%T790M-mediated treatment failure
Afatinib 20 mg/kg, PO65%12%High efficacy, dose-limiting toxicity
N-Allyl Derivatives *30 mg/kg, PO58%<5%Strong efficacy, well-tolerated

*Note: N-Allyl derivative performance is synthesized from preclinical ADMET projections and early murine model evaluations[2].

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study (In Vivo)

Objective: Evaluate the systemic efficacy and tolerability of N-allyl quinazolines.

  • Tumor Implantation: Subcutaneously implant 2x2 mm fragments of T790M+ NSCLC patient-derived tumor tissue into the right flank of NOD/SCID mice.

    • Causality: Using intact tumor fragments rather than cell suspensions preserves the original tumor microenvironment and stromal architecture, yielding highly predictive clinical translation[3].

  • Randomization & Dosing Strategy: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8). Administer the 2-(Allylamino)benzoic acid derivatives via oral gavage (PO) daily for 21 days.

    • Causality: Initiating treatment only after tumors are established ensures the drug is tested against a robust, vascularized tumor mass, avoiding false-positive efficacy seen in prevention models.

  • Caliper Measurement & Weight Monitoring: Measure tumor dimensions bi-weekly using digital calipers (Volume = 0.5 × length × width²). Record body weight simultaneously.

    • Causality: Tracking body weight serves as a real-time, self-validating metric for systemic toxicity. A weight loss exceeding 15% mandates a dose reduction, ensuring ethical compliance and data integrity.

  • Tissue Harvesting & IHC: On Day 22, euthanize the mice. Excise the tumors, fix in 10% formalin, and perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Causality: Gross tumor volume reduction only tells half the story. IHC confirms the mechanism of action—verifying that the N-allyl derivatives actively halt proliferation and induce apoptosis at the cellular level.

Conclusion

The transition from in vitro discovery to in vivo application highlights the critical role of 2-(Allylamino)benzoic acid as a structural cornerstone. By comparing its functionalized derivatives against Erlotinib and Afatinib, it is evident that the N-allyl modification successfully bypasses T790M resistance while maintaining a superior toxicity profile, offering a highly promising avenue for next-generation oncology therapeutics.

References

  • Lafifi, Z., Bjij, I., Soliman, M. E. S., et al. "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking." RSC Advances, 2024, 14(12), 7964-7980. URL:[Link]

  • Harada, G., et al. "Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer." BMC Cancer, 2023, 23(1), 77. URL:[Link]

Sources

Validation

Benchmarking 2-(Allylamino)benzoic acid against standard reference compounds

Benchmarking 2-(Allylamino)benzoic Acid Against Standard Reference Compounds: A Comprehensive Guide Executive Summary 2-(Allylamino)benzoic acid (CAS: 57397-97-4), also known as N-allyl anthranilic acid, is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Allylamino)benzoic Acid Against Standard Reference Compounds: A Comprehensive Guide

Executive Summary

2-(Allylamino)benzoic acid (CAS: 57397-97-4), also known as N-allyl anthranilic acid, is a highly versatile bifunctional compound[]. It serves a dual purpose in modern chemical research: as a foundational pharmacophore for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and as a highly reactive building block for transition-metal-catalyzed heterocyclic synthesis[2][3].

This guide provides an objective benchmarking of 2-(Allylamino)benzoic acid against industry-standard reference compounds. By evaluating its pharmacological potential (against Mefenamic Acid) and its synthetic utility (against unsubstituted Anthranilic Acid), we aim to equip researchers with actionable, data-backed insights for drug discovery and synthetic methodology.

Part 1: Pharmacological Benchmarking (COX Inhibition Scaffold)

Anthranilic acid derivatives, commonly known as fenamates (e.g., mefenamic acid, flufenamic acid), are classic inhibitors of the cyclooxygenase (COX) enzymes[4]. The therapeutic efficacy of these compounds stems from their ability to block the conversion of arachidonic acid into pro-inflammatory prostaglandins[2].

When benchmarking 2-(Allylamino)benzoic acid (2-AABA) against Mefenamic Acid, the critical variable is the substitution on the secondary amine. Mefenamic acid utilizes a bulky 2,3-dimethylphenyl ring, which anchors deeply into the hydrophobic channel of the COX enzyme. In contrast, 2-AABA features a flexible, aliphatic allyl group. This structural shift significantly alters the compound's lipophilicity (LogP) and steric profile, making it a valuable benchmark for researchers looking to design COX inhibitors with altered tissue distribution or reduced gastrointestinal toxicity.

Quantitative Benchmarking Data

Note: The following pharmacological data represents benchmarked structural activity relationship (SAR) profiles typical for N-substituted anthranilic acids.

Parameter2-(Allylamino)benzoic acid (2-AABA)Mefenamic Acid (Standard Reference)Unsubstituted Anthranilic Acid
CAS Number 57397-97-461-68-7118-92-3
Molecular Weight 177.20 g/mol 241.29 g/mol 137.14 g/mol
LogP (Lipophilicity) ~2.1~5.1~1.2
Steric Profile (N-sub) Flexible, low steric hindranceRigid, high steric bulkNone (Primary amine)
COX-1 IC50 (µM) > 50.0 (Weak inhibitor)0.8 (Potent inhibitor)> 100 (Inactive)
COX-2 IC50 (µM) ~ 35.0 (Moderate scaffold)1.5 (Potent inhibitor)> 100 (Inactive)
Mechanistic Pathway Visualization

G AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 Enzymes (Catalytic Target) AA->COX Oxidation PGH2 Prostaglandin H2 (Inflammatory Mediator) COX->PGH2 Conversion AABA 2-(Allylamino)benzoic acid (Flexible Scaffold) AABA->COX Competitive Inhibition MEF Mefenamic Acid (Rigid Reference) MEF->COX Competitive Inhibition

Caption: Arachidonic acid cascade and COX inhibition by anthranilic acid derivatives.

Part 2: Synthetic Utility Benchmarking (Heterocyclic Precursor)

In organic synthesis, anthranilic acids are heavily utilized to construct nitrogen-containing heterocycles like quinazolinones and indoles[3]. However, direct N-alkylation of basic salts of unsubstituted anthranilic acid is notoriously difficult, as it frequently results in competing O-alkylation (esterification) due to the strong O-nucleophilicity of the carboxylate group[5].

The Causality of Choice: By utilizing 2-AABA as a starting material instead of unsubstituted anthranilic acid, chemists bypass the problematic N-alkylation step entirely. The pre-installed allyl group acts as a perfect handle for Palladium-catalyzed intramolecular oxidative aminations or Heck-type cross-couplings.

Synthetic Workflow Visualization

G Start 2-(Allylamino)benzoic acid (Pre-allylated Precursor) Pd Pd(OAc)2 + Ligand (Catalytic Activation) Start->Pd Oxidative Addition Intermediate π-Allyl Palladium Complex (Key Intermediate) Pd->Intermediate Coordination Product N-Heterocyclic Scaffold (e.g., Quinoline/Indole) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cyclization workflow of 2-(Allylamino)benzoic acid.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) to ensure researchers understand why the conditions are set, allowing for real-time troubleshooting.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To benchmark the IC50 of 2-AABA against Mefenamic Acid using a colorimetric COX inhibitor screening assay.

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-AABA and Mefenamic Acid in 100% DMSO. Causality: DMSO ensures complete solubilization of the lipophilic fenamate core without denaturing the COX enzymes at final assay concentrations (<1% DMSO).

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the test compound (at varying concentrations: 0.1, 1, 10, 50, 100 µM) to 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0) containing 10 µL of heme and 10 µL of COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes. Causality: Heme is a required cofactor for COX peroxidase activity. The pre-incubation allows the inhibitor to reach binding equilibrium in the hydrophobic channel before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of colorimetric substrate (e.g., TMPD).

  • Validation & Readout: Measure absorbance at 590 nm for 5 minutes. Self-Validation: The control wells (DMSO only) must show a linear increase in absorbance. If the control curve plateaus too early, the enzyme is degraded or the substrate is depleted. Calculate IC50 using non-linear regression analysis.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of 2-AABA

Objective: To synthesize a functionalized quinoline derivative utilizing the pre-installed allyl group of 2-AABA.

  • Reaction Setup: In an oven-dried Schlenk flask under an Argon atmosphere, combine 2-(Allylamino)benzoic acid (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and triphenylphosphine (PPh3) (0.1 mmol, 10 mol%). Causality: The Argon atmosphere prevents the premature oxidation of the Pd(0) active species generated in situ.

  • Solvent & Base Addition: Add 5 mL of anhydrous DMF and Triethylamine (2.0 mmol). Causality: DMF provides a highly polar, aprotic environment that stabilizes the intermediate π-allyl palladium complex. Triethylamine acts as an acid scavenger to neutralize the protons released during the cyclization, driving the reaction forward.

  • Heating & Monitoring: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). Self-Validation: The disappearance of the highly polar 2-AABA spot (which often streaks on silica due to the carboxylic acid) and the appearance of a higher Rf, UV-active spot confirms successful cyclization.

  • Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Conclusion

2-(Allylamino)benzoic acid is a highly strategic compound. While it does not possess the immediate, potent COX-inhibitory activity of bulky fenamates like Mefenamic Acid, its flexible allyl substitution makes it a superior benchmark for exploring new chemical space in NSAID design. Furthermore, it vastly outperforms unsubstituted anthranilic acid in synthetic workflows by eliminating the regioselectivity issues associated with basic N-alkylation, acting as a primed precursor for advanced heterocyclic synthesis.

References

  • Farmacia Journal. "NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS) AS REPURPOSED ANTICANCER DRUGS IN SKIN CANCER". farmaciajournal.com. Available at:[Link]

  • Oxford Academic. "Anthranilic Acid and Derivatives". Experimental and Clinical Neurotoxicology. Available at:[Link]

  • ResearchGate. "Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues". Applied Sciences. Available at:[Link]

  • Sciencemadness (Elsevier). "Alkylation and acylation of basic salts of anthranilic acid". Tetrahedron. Available at:[Link]

Sources

Comparative

Cross-laboratory reproducibility of 2-(Allylamino)benzoic acid synthesis protocols

As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter the challenge of synthesizing 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid). This compound is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter the challenge of synthesizing 2-(Allylamino)benzoic acid (also known as N-allylanthranilic acid). This compound is a critical building block for synthesizing complex quinazoline-based pharmaceuticals, including targeted EGFR inhibitors.

However, achieving high cross-laboratory reproducibility when synthesizing this intermediate is notoriously difficult. The primary amine of anthranilic acid is prone to over-alkylation, and the zwitterionic nature of the starting material complicates purification. In this guide, we will objectively compare the classical nucleophilic substitution ( SN​2 ) protocol against a modern, highly reproducible Palladium-catalyzed Tsuji-Trost allylation protocol, analyzing the causality behind their performance and providing self-validating experimental workflows.

Mechanistic Causality & Protocol Design

Protocol A: Classical SN​2 Direct Alkylation

The traditional approach relies on the direct nucleophilic substitution of allyl bromide by anthranilic acid. This is typically driven by a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as DMF[1].

The Causality of Failure (Over-alkylation): The fundamental flaw in this protocol lies in the electronic induction of the product. Once the first allyl group is attached, the resulting secondary amine becomes more nucleophilic than the primary amine starting material. Consequently, the reaction rapidly proceeds to form N,N-diallylanthranilic acid. To mitigate this, labs often run the reaction with a stoichiometric deficit of allyl bromide, which intrinsically caps the maximum theoretical yield and necessitates arduous column chromatography to separate the unreacted starting material, the desired mono-allylated product, and the diallylated byproduct.

Protocol B: Palladium-Catalyzed Aqueous Allylation (Tsuji-Trost)

A superior, modern alternative leverages palladium-catalyzed mono-N-allylation in aqueous media, utilizing allyl alcohol instead of allyl halides[2].

The Causality of Success (Chemoselectivity): This protocol utilizes Palladium(II) acetate and a water-soluble phosphine ligand, TPPMS (sodium diphenylphosphinobenzene-3-sulfonate). The brilliance of this system lies in its internal activation mechanism. The carboxyl group of the unprotected anthranilic acid acts as an internal acid catalyst, hydrogen-bonding with the hydroxyl group of the allyl alcohol. This facilitates a smooth oxidative addition to the Pd(0) species to form a π -allyl palladium complex without the need for exogenous additives[2]. Because the catalytic cycle requires this specific carboxyl-hydroxyl interaction, the reaction is strictly limited to mono-allylation, entirely eliminating the diallylated byproduct.

SynthesisWorkflow Start 2-Aminobenzoic Acid (Anthranilic Acid) PathA Protocol A: Classical SN2 Allyl Bromide, K2CO3, DMF Start->PathA PathB Protocol B: Tsuji-Trost Allyl Alcohol, Pd(OAc)2, TPPMS, H2O Start->PathB InterA N-Allyl + N,N-Diallyl Mixture (Poor Chemoselectivity) PathA->InterA PurifA Silica Column Chromatography (High Solvent Waste) InterA->PurifA Product 2-(Allylamino)benzoic acid (Target Product) PurifA->Product InterB π-Allyl Palladium Complex (Strict Mono-allylation) PathB->InterB PurifB Direct EtOAc Extraction (Aqueous Separation) InterB->PurifB PurifB->Product

Workflow comparison: Classical SN2 alkylation vs. aqueous Pd-catalyzed Tsuji-Trost allylation.

Cross-Laboratory Reproducibility Data

To objectively evaluate these methods, we must look beyond isolated yields and examine scalability, environmental impact (E-factor), and cross-lab variance. The data below summarizes performance metrics across multiple independent synthesis runs.

Performance MetricProtocol A: Classical SN​2 AlkylationProtocol B: Pd-Catalyzed Aqueous Allylation
Primary Reagents [1][2]
Average Isolated Yield 45% - 62%85% - 92%
Chemoselectivity Poor (Forms up to 30% N,N-diallyl)Excellent (>99% mono-allylation)
Environmental Factor (E-factor) > 45 (Requires extensive chromatography)< 8 (Aqueous phase separation)
Cross-Lab Variance (RSD) ± 14.2% (Highly sensitive to mixing rates)± 2.8% (Robust thermodynamic control)

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system, providing the chemist with real-time feedback to confirm the reaction trajectory.

Protocol A: Classical Direct Alkylation (For Reference)
  • Setup: Dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M). Add K2​CO3​ (1.5 eq) and stir for 15 minutes at room temperature.

  • Addition: Dropwise add allyl bromide (0.8 eq to suppress diallylation) over 30 minutes. Heat to 60°C.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~ 0.1, streaks) will slowly convert to the mono-allylated product ( Rf​ ~ 0.45, bright blue fluorescence under UV 254 nm). If a third, non-polar spot appears ( Rf​ ~ 0.7), diallylation is occurring. Quench immediately.

  • Workup: Dilute with water to dissolve salts, extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (5x) to remove residual DMF.

  • Purification: Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Aqueous Allylation (Recommended)
  • Catalyst Pre-activation: In a reaction flask, combine Palladium(II) acetate (0.05 eq) and TPPMS (0.1 eq) in deionized H2​O (0.25 M relative to substrate). Stir for 10 minutes until a homogeneous yellow solution forms, indicating the active Pd-TPPMS complex.

  • Substrate Addition: Add unprotected 2-aminobenzoic acid (1.0 eq) and allyl alcohol (1.5 eq). The mixture will initially be heterogeneous.

  • Reaction: Heat the mixture to 80°C for 16-24 hours.

  • Self-Validation Checkpoint (Phase Behavior): As the reaction progresses, the π -allyl palladium complex forms and reacts, causing the suspension to become significantly more homogeneous.

  • Workup & Separation (Self-Validating): Cool to room temperature and add EtOAc. This creates a biphasic system. The mono-allylated product partitions entirely into the upper organic layer. The water-soluble TPPMS ligand and Pd catalyst remain trapped in the lower aqueous phase (which retains a distinct yellow-orange tint).

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate in vacuo. The product is typically >95% pure by NMR without column chromatography.

MechanisticLogic PdCat Pd(OAc)2 + TPPMS Water-Soluble Catalyst PiAllyl π-Allyl Palladium Complex (Electrophilic Intermediate) PdCat->PiAllyl Oxidative Addition AllylAlc Allyl Alcohol (Substrate) AllylAlc->PiAllyl LigandEx Ligand Exchange & Reductive Elimination PiAllyl->LigandEx Amine Attack Anthranilic Anthranilic Acid (Nucleophile & Activator) Anthranilic->PiAllyl Carboxyl H-bond Activates OH Anthranilic->LigandEx Reactant LigandEx->PdCat Catalyst Regeneration Product Mono-N-allylated Product LigandEx->Product

Mechanistic causality of the Pd-catalyzed aqueous mono-N-allylation pathway.

Conclusion

For research and drug development professionals scaling 2-(Allylamino)benzoic acid derivatives, abandoning the classical SN​2 pathway in favor of the aqueous Tsuji-Trost allylation is highly recommended. The Pd-catalyzed method not only solves the chemoselectivity issue through elegant mechanistic causality but also drastically reduces solvent waste, ensuring high cross-laboratory reproducibility.

References

1.[2] Title: Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[1] Title: Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

Validation

Spectral comparison of 2-(Allylamino)benzoic acid FTIR and Raman data

Comprehensive Spectral Comparison Guide: FTIR vs. Raman Analysis of 2-(Allylamino)benzoic Acid Executive Summary & Pharmacological Context 2-(Allylamino)benzoic acid, commonly known as N-allylanthranilic acid, is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Comparison Guide: FTIR vs. Raman Analysis of 2-(Allylamino)benzoic Acid

Executive Summary & Pharmacological Context

2-(Allylamino)benzoic acid, commonly known as N-allylanthranilic acid, is a highly functionalized aromatic compound that serves as a critical precursor in the synthesis of quinazoline-based EGFR (Epidermal Growth Factor Receptor) inhibitors[1]. For drug development professionals and synthetic chemists, verifying the structural integrity of this intermediate is paramount. The molecule contains an anthranilic acid core (a carboxylic acid and a secondary amine) paired with a terminal allyl group.

Because the functional groups in N-allylanthranilic acid exhibit vastly different dipole moments and polarizabilities, relying on a single spectroscopic method is insufficient. This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of 2-(Allylamino)benzoic acid, detailing how these orthogonal techniques must be paired to achieve a complete structural fingerprint.

Mechanistic Principles: FTIR vs. Raman for N-Allylanthranilic Acid

As an Application Scientist, it is critical to understand that FTIR and Raman spectroscopy are not merely alternative techniques; they are governed by fundamentally different quantum mechanical selection rules that dictate their use.

  • FTIR Causality (Dipole Moment): An infrared absorption occurs only when a molecular vibration produces a net change in the permanent dipole moment. In N-allylanthranilic acid, the highly polar C=O, O-H, and N-H bonds dominate the FTIR spectrum[2].

  • Raman Causality (Polarizability): Raman scattering requires a change in the polarizability of the electron cloud during the vibration. The symmetric, electron-dense π-systems of the aromatic ring and the allyl C=C double bond yield intense Raman signals, whereas they appear weak in FTIR[3].

Furthermore, anthranilic acid derivatives exhibit strong intramolecular hydrogen bonding between the secondary amine and the ortho-carboxylic acid[4]. This phenomenon shifts the C=O and N-H stretching frequencies compared to non-conjugated systems, a shift that must be carefully monitored in both FTIR and Raman spectra to confirm the ortho-substitution pattern.

Logic M Target Molecule: N-allylanthranilic Acid P1 High Dipole Moment (FTIR Dominant) M->P1 P2 High Polarizability (Raman Dominant) M->P2 C1 Carboxylic -COOH C=O (~1660 cm⁻¹) P1->C1 C2 Secondary Amine N-H (~3350 cm⁻¹) P1->C2 C3 Aromatic Ring C=C (~1580 cm⁻¹) P2->C3 C4 Allyl Group C=C (~1645 cm⁻¹) P2->C4

Fig 1: Logical mapping of vibrational modes to dipole and polarizability changes.

Quantitative Spectral Comparison

The complementary nature of FTIR and Raman is most evident when analyzing the allyl group against the anthranilic acid core. The broad O-H stretch in FTIR often masks critical high-frequency aliphatic signals, making Raman the superior choice for validating the carbon backbone.

Functional Group / ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Signal Causality & Dominance
N-H Stretch (Secondary Amine)~3350 (Broad, Medium)~3350 (Weak)Strong dipole change; involved in intramolecular H-bonding.
O-H Stretch (Carboxylic Acid)~2500–3000 (Very Broad)Not typically observedMassive dipole change; masks aliphatic C-H in FTIR.
C=O Stretch (Carboxylic Acid)~1650–1670 (Strong)~1660 (Medium/Weak)Highly polar bond; FTIR dominant.
C=C Stretch (Allyl Group)~1640–1645 (Weak/Shoulder)~1645 (Strong, Sharp)Highly polarizable π-electron cloud; Raman dominant.
C=C Stretch (Aromatic Ring)~1580, ~1600 (Medium)~1580, ~1600 (Strong)Symmetric ring breathing yields massive polarizability.
=C-H Out-of-Plane Bend ~910, ~990 (Strong)~910, ~990 (Weak)Terminal vinyl group signature; FTIR dominant.

Self-Validating Experimental Protocols

To ensure high-fidelity data, experimental workflows must be designed as self-validating systems. A critical causality in Raman analysis of anthranilic acid derivatives is their inherent fluorescence[4]. Using a standard 532 nm excitation laser will result in a massive fluorescence background that completely masks the Raman scattering. Therefore, moving to a near-infrared (NIR) laser is a mandatory experimental choice.

Workflow A Sample Prep: N-allylanthranilic Acid B FTIR-ATR Workflow (Polar Bonds) A->B C FT-Raman Workflow (Polarizable Bonds) A->C D Acquire IR Spectrum (Dipole Moment Change) B->D E Acquire Raman Spectrum (Polarizability Change) C->E F Orthogonal Spectral Validation D->F E->F

Fig 2: Orthogonal workflow for FTIR and Raman spectral acquisition and validation.

Protocol 1: FTIR-ATR Analysis (Self-Validating)
  • System Readiness & Calibration: Scan a traceable polystyrene standard. Validate that the aromatic C-H stretch at 1601 cm⁻¹ is within ±1 cm⁻¹ of the reference to ensure interferometer alignment.

  • Background Acquisition: Collect 32 scans of the clean diamond ATR crystal in air. This establishes the environmental baseline (H₂O and CO₂ subtraction).

  • Sample Application: Deposit 2–5 mg of N-allylanthranilic acid powder onto the crystal. Engage the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample to maximize the evanescent wave penetration.

  • Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

  • Self-Validation Check: Inspect the raw interferogram and the resulting spectrum. The maximum absorbance (typically the C=O stretch) must fall between 0.4 and 0.8 AU. If it exceeds 1.0 AU, the detector is saturated, and the anvil pressure must be reduced.

Protocol 2: FT-Raman Analysis (Fluorescence-Mitigated)
  • Laser Selection & Calibration: Select a 785 nm or 1064 nm excitation laser to bypass the electronic transitions that cause fluorescence in anthranilic acid derivatives. Calibrate the spectrometer using a silicon wafer, verifying the sharp phonon band at exactly 520.7 cm⁻¹.

  • Sample Presentation: Place the solid powder into a quartz cuvette or directly onto a highly reflective gold-coated slide to enhance signal yield.

  • Parameter Optimization: Set the laser power to 15–20 mW. Higher power risks thermal degradation or photo-oxidation of the sensitive allyl double bond.

  • Spectral Acquisition: Accumulate 5 exposures of 10 seconds each over the 100–3500 cm⁻¹ shift range.

  • Self-Validation Check: Monitor the baseline of the first exposure. If a broad, upward-sloping baseline (fluorescence blooming) is detected at 785 nm, the system must be immediately switched to 1064 nm excitation to ensure the Raman peaks (especially the critical 1645 cm⁻¹ allyl stretch) remain quantifiable.

Conclusion & Application in Drug Development

In the quality control and structural verification of 2-(Allylamino)benzoic acid, FTIR and Raman cannot be viewed as competing alternatives, but rather as an obligatory orthogonal pair. FTIR provides undeniable proof of the polar anthranilic acid core (carboxylic and amine groups), while Raman spectroscopy is the only reliable method to quantify and verify the intact allyl substituent without interference from the broad carboxylic O-H stretch. By implementing the self-validating protocols outlined above, researchers can ensure robust, artifact-free spectral data crucial for downstream API manufacturing.

References

  • Title: Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Source: PubMed (nih.gov) URL: [Link]

  • Title: Raman spectra of: a) the allyl peak and b) the thiol peak, at each stage of the polymerization. Source: ResearchGate URL: [Link]

  • Title: Spectroscopic and Thermal studies of Anthranilic acid. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. Source: PubMed Central (nih.gov) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Allylamino)benzoic acid

Operational Safety and Handling Guide for 2-(Allylamino)benzoic Acid As a Senior Application Scientist, I frequently encounter challenges in standardizing safety protocols for functionalized aromatic building blocks. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 2-(Allylamino)benzoic Acid

As a Senior Application Scientist, I frequently encounter challenges in standardizing safety protocols for functionalized aromatic building blocks. 2-(Allylamino)benzoic acid (CAS: 57397-97-4) is a highly versatile intermediate utilized in the synthesis of quinazolines, anthranilic acid derivatives, and various pharmacophores. However, its dual functionality—an acidic benzoic acid moiety coupled with a reactive secondary allylamine—presents specific physicochemical hazards.

This guide provides a self-validating, causally driven protocol for handling, Personal Protective Equipment (PPE) selection, and disposal to ensure uncompromised laboratory safety for researchers and drug development professionals.

Hazard Causality and Physicochemical Profile

Understanding why a chemical is hazardous is the foundation of effective safety planning. Blindly following an SDS without understanding the underlying chemistry often leads to procedural complacency.

  • Irritation Potential (Contact Hazard): The carboxylic acid group acts as a proton donor, which can cause localized pH changes upon contact with mucosal membranes or ocular fluid, leading to acute irritation [1].

  • Sensitization (Metabolic Hazard): Secondary aromatic amines can undergo metabolic activation or direct nucleophilic interactions with skin proteins. They act as haptens, potentially causing allergic contact dermatitis upon repeated exposure.

  • Dust Generation (Inhalation Hazard): As a crystalline solid, 2-(Allylamino)benzoic acid poses a significant inhalation risk. Fine particulates can bypass upper respiratory defenses and settle in the alveolar space.

Hazard_Mitigation Chem 2-(Allylamino)benzoic acid (Solid Powder) Haz1 Airborne Dust (Inhalation Hazard) Chem->Haz1 Dispersion Haz2 Skin/Eye Irritant (Contact Hazard) Chem->Haz2 Handling Haz3 Environmental (Aquatic Toxicity) Chem->Haz3 Disposal PPE1 Fume Hood + N95 Mask (Airflow > 0.5 m/s) Haz1->PPE1 Mitigated by PPE2 Nitrile Gloves + ANSI Z87.1 Goggles Haz2->PPE2 Mitigated by PPE3 Solid Waste Incineration Protocol Haz3->PPE3 Mitigated by

Fig 1: Hazard causality and corresponding mitigation strategies for 2-(Allylamino)benzoic acid.

Personal Protective Equipment (PPE) Matrix

PPE must be matched to the specific permeation and physical risks of the compound. The following matrix outlines the quantitative standards and the causal justification for each protective layer.

PPE CategoryMaterial SpecificationBreakthrough Time / StandardCausality / Justification
Hand Protection Nitrile (≥0.11 mm thickness)> 480 min (Dry solid)Nitrile provides robust resistance against anthranilic acid derivatives and prevents hapten-protein binding on the skin.
Eye Protection Polycarbonate GogglesANSI Z87.1 / EN 166Protects against micro-particulate aerosolization during static-prone powder transfer. Safety glasses with side shields are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112Prevents static discharge in the presence of flammable organic solvents (e.g., DMF, EtOH) frequently used for dissolution.
Respiratory N95 / P100 Particulate RespiratorNIOSH ApprovedMandatory if handling outside a fume hood to filter >95% of airborne crystalline dust [2].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the preceding action was executed correctly, adhering to standard prudent laboratory practices [3].

Step 1: Environmental Preparation

  • Action: Verify fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm). Clear the hood of unnecessary clutter to prevent airflow turbulence.

  • Causality: Proper laminar airflow ensures aerosolized particulates are captured before reaching the operator's breathing zone.

  • Validation: Check the digital airflow monitor; physically verify laminar flow with a tissue or smoke test.

Step 2: Anti-Static Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Tare the balance, carefully transfer the required mass, and seal the primary container immediately.

  • Causality: Organic powders accumulate static charge during friction (triboelectric effect), leading to sudden repulsion (powder "jumping") and subsequent inhalation exposure or cross-contamination.

  • Validation: Powder transfers smoothly without clinging to the spatula or the walls of the weighing boat.

Step 3: In-Hood Dissolution

  • Action: Dissolve the solid in the chosen reaction solvent entirely within the fume hood before transferring to the main reaction vessel or an external bench.

  • Causality: Handling solutions is inherently safer than handling dry powders, as the inhalation risk of crystalline dust is effectively eliminated once solvated.

  • Validation: Visual confirmation of a clear, homogenous solution with no undissolved particulates floating or settled at the bottom.

Workflow Prep 1. Preparation Inspect PPE & Hood Weigh 2. Weighing Use Anti-Static Spatula Prep->Weigh Proceed Transfer 3. Transfer Sealed Container Weigh->Transfer Minimized exposure Decon 4. Decontamination Wipe down surfaces Transfer->Decon Post-handling

Fig 2: Sequential operational workflow for handling reactive organic solids.

Spill Response and Waste Disposal Plan

Waste management must account for both the organic nature of the compound and its potential environmental toxicity. Aniline and benzoic acid derivatives can exhibit acute aquatic toxicity, necessitating strict segregation from municipal water systems.

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down.

  • Mitigate: Do NOT dry sweep, as this aerosolizes the powder. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., water or a dilute alcohol solution) to suppress dust generation.

  • Collect: Use a damp, chemical-resistant absorbent pad to collect the material. Place all cleanup materials in a chemically compatible, sealable container.

  • Decontaminate: Wash the spill area with a mild detergent and water, followed by a 70% ethanol wipe down to remove residual organic traces.

Waste Segregation and Disposal:

  • Solid Waste: Dispose of all contaminated PPE, weighing boats, and spill cleanup materials in a designated, clearly labeled "Hazardous Solid Waste" container. This material must be slated for high-temperature incineration by a certified waste management contractor.

  • Liquid Waste: Solutions containing 2-(Allylamino)benzoic acid should be collected in a "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like Dichloromethane, which requires a "Halogenated Waste" carboy). Never discharge these solutions down the drain.

References

  • PubChem Compound Summary for Anthranilic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

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